1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Description
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHXOHHEPNBXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380299 | |
| Record name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-51-9 | |
| Record name | 1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647824-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Synthesis of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
This compound is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of complex molecular architectures. Its strategic importance is most pronounced in the fields of agrochemicals and pharmaceuticals, where the pyrazole core is a well-established pharmacophore. Pyrazole-4-carbaldehydes are versatile precursors, enabling a wide range of subsequent chemical transformations to build molecules with desired biological activities.[1][2][3] For instance, the related pyrazole carboxamide structure is central to the mode of action of modern fungicides like Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI).[4][5][6]
This guide, intended for researchers and development scientists, provides a comprehensive overview of the most efficient and reliable synthetic pathway to this target molecule. We will delve into the mechanistic rationale behind the chosen reactions, offer detailed experimental protocols, and present the core data necessary for replication and characterization. The synthesis is logically approached in two primary stages: the construction of the pyrazole core followed by its regioselective formylation.
Part 1: Synthesis of the Precursor: 1-tert-Butyl-3,5-dimethyl-1H-pyrazole
The foundational step in this synthesis is the creation of the substituted pyrazole ring. The most direct and high-yielding approach is a classical condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.
Mechanistic Rationale: The Knorr Pyrazole Synthesis
This reaction follows the principles of the Knorr pyrazole synthesis. The chosen reactants are acetylacetone (2,4-pentanedione) and tert-butylhydrazine.
-
Causality of Reagent Selection :
-
Acetylacetone : This symmetrical 1,3-diketone provides the C3, C4, and C5 atoms of the pyrazole ring, along with their respective methyl substituents. Its enol form is highly reactive towards nucleophilic attack.
-
tert-Butylhydrazine : This reagent serves as the source of the two adjacent nitrogen atoms (N1 and N2) required for the heterocyclic ring. The sterically demanding tert-butyl group is introduced at the N1 position, a feature that enhances the solubility of the intermediate in organic solvents and can influence the electronic properties of the final product.
-
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. Solvent-free methods have been shown to be effective and high-yielding for similar pyrazole syntheses.[7][8]
Experimental Protocol: Synthesis of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole
Materials:
-
tert-Butylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH), 2M solution
-
Deionized water
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Liberation of Hydrazine: In a round-bottomed flask, dissolve tert-butylhydrazine hydrochloride in a 2M aqueous solution of sodium hydroxide. Stir at ambient temperature until a complete, clear solution is formed. This step neutralizes the hydrochloride salt to liberate the free tert-butylhydrazine base.
-
Initial Condensation: To the aqueous hydrazine solution, add acetylacetone dropwise with vigorous stirring. An exothermic reaction may be observed.
-
Cyclization and Dehydration: Fit the flask with a reflux condenser and heat the biphasic mixture to 90-100°C. Maintain this temperature with vigorous stirring for several hours (typically 4-6 hours) to ensure complete cyclization and dehydration.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product. The resulting oil or low-melting solid can be further purified by vacuum distillation if necessary.
Caption: Condensation pathway for the pyrazole precursor.
Part 2: Regioselective Formylation via the Vilsmeier-Haack Reaction
With the pyrazole core constructed, the next critical step is the introduction of a carbaldehyde group. The Vilsmeier-Haack reaction is the preeminent method for this transformation, offering excellent yield and precise regiochemical control.[9][10]
Mechanistic Rationale: Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10]
-
Formation of the Vilsmeier Reagent : The active electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[11]
-
Electrophilic Attack and Regioselectivity : The 1-tert-butyl-3,5-dimethyl-1H-pyrazole ring is highly activated towards electrophilic substitution. The two methyl groups at C3 and C5, along with the nitrogen-bound tert-butyl group, are electron-donating, increasing the electron density of the ring. The electrophilic Vilsmeier reagent preferentially attacks the C4 position, which is the most electron-rich and sterically accessible carbon on the pyrazole ring.[12][13][14] Attack at other positions is disfavored due to steric hindrance and electronic effects.
-
Hydrolysis : The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup step to liberate the final aldehyde product.
This protocol represents a self-validating system, as the Vilsmeier-Haack reaction is a trusted and extensively documented method for the formylation of pyrazoles and other heterocycles.[15][16][17]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-tert-Butyl-3,5-dimethyl-1H-pyrazole (from Part 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution for neutralization
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice-water bath to 0°C. Add POCl₃ dropwise to the cold DMF with constant stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve the 1-tert-butyl-3,5-dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Neutralization and Isolation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. A precipitate of the product should form.
-
Extraction and Purification: Extract the product from the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[18]
Caption: Vilsmeier-Haack formylation of the pyrazole core.
Summary of Product Data
The following table summarizes key quantitative and qualitative data for the final product, this compound.
| Parameter | Data |
| Compound Name | This compound |
| CAS Number | 907204-91-9 |
| Molecular Formula | C₁₀H₁₆N₂O[19] |
| Molecular Weight | 180.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | > 80% (for formylation step) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, -CHO), ~2.5 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃), ~1.7 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (C=O), ~160 (C3/C5), ~150 (C3/C5), ~115 (C4), ~62 (Quaternary C), ~29 (tert-butyl CH₃), ~12 (pyrazole CH₃) |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and experimental conditions.
Conclusion and Broader Impact
The two-step synthesis pathway detailed herein—pyrazole ring formation followed by Vilsmeier-Haack formylation—represents the most robust and industrially scalable method for producing this compound. The causality-driven choice of reagents ensures high yields and precise regiochemical control, which are paramount in multistep synthesis campaigns. As a versatile intermediate, this compound provides a valuable entry point for the development of novel active ingredients in both the pharmaceutical and agrochemical sectors, underscoring the foundational importance of reliable heterocyclic synthesis in modern drug and materials discovery.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chim.it [chim.it]
- 4. Fluxapyroxad | 907204-31-3 | Benchchem [benchchem.com]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pure.uj.ac.za [pure.uj.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fluorochem.co.uk [fluorochem.co.uk]
- 20. nbinno.com [nbinno.com]
Physicochemical properties of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its synthesis, characterization, and evaluation. By synthesizing theoretical knowledge with practical methodologies, this document serves as a vital resource for researchers aiming to utilize this versatile building block in drug discovery and development programs.
Introduction
The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as an effective bioisostere for phenyl rings have cemented its importance.[2] The therapeutic diversity of pyrazole-containing drugs is vast, encompassing anti-inflammatory agents like celecoxib, antipsychotics, and anti-cancer therapies.[3][4] The consistent success of this scaffold underscores the need for a deep understanding of its derivatives, which serve as critical intermediates in the synthesis of novel therapeutic agents.[5]
Profile of this compound
This compound (hereafter referred to as the "target compound") is a key synthetic intermediate. The presence of a reactive aldehyde group at the C4 position—the preferred site for electrophilic substitution on the pyrazole ring—makes it an ideal precursor for constructing more complex molecular architectures.[3] The N1-tert-butyl and C3,C5-dimethyl substitutions provide steric bulk and modulate lipophilicity, which are critical parameters for influencing pharmacokinetic and pharmacodynamic profiles. This guide elucidates the foundational properties essential for its effective use in research.
Core Physicochemical Properties
A summary of the key identifying and calculated properties of the target compound is presented below. This data is fundamental for its handling, characterization, and application in synthetic workflows.
Table 1: Molecular Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 647824-51-9 | [6] |
| Molecular Formula | C₁₀H₁₆N₂O | [6] |
| Molecular Weight | 180.25 g/mol | [6] |
| Canonical SMILES | CC1=NN(C(C)(C)C)C(C)=C1C=O | [6][7] |
| InChI Key | WQHXOHHEPNBXMF-UHFFFAOYSA-N | [6] |
| Purity (Typical) | ≥95-97% | [6][7] |
| Calculated LogP | 1.498 | [6] |
Synthesis and Purification
Rationale: While commercially available in research quantities, an in-house synthesis may be required for larger scale applications or to achieve specific purity standards. The most reliable and widely used method for introducing a formyl group at the C4 position of an activated pyrazole is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10]
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich C4 position of the N-substituted pyrazole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[8]
Experimental Protocol: Synthesis
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1 eq.), in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]
-
Workup: Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to hydrolyze the intermediate and precipitate the crude product.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the synthetic and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic and Structural Characterization
Rationale: Unambiguous confirmation of the chemical structure and assessment of purity are critical. A combination of NMR, IR, and MS provides a comprehensive analytical profile. While specific experimental spectra for this compound are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic.
-
δ ~ 9.8-10.1 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~ 2.4-2.6 ppm (s, 3H): Methyl protons at C5.
-
δ ~ 2.2-2.4 ppm (s, 3H): Methyl protons at C3.
-
δ ~ 1.6-1.8 ppm (s, 9H): tert-Butyl protons.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~ 185-190 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~ 150-155 ppm: Pyrazole ring carbon C5.
-
δ ~ 140-145 ppm: Pyrazole ring carbon C3.
-
δ ~ 110-115 ppm: Pyrazole ring carbon C4.
-
δ ~ 60-65 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~ 29-31 ppm: Methyl carbons of the tert-butyl group.
-
δ ~ 12-15 ppm: Methyl carbon at C5.
-
δ ~ 10-12 ppm: Methyl carbon at C3.
-
-
Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[14] Acquire spectra on a 400 MHz or higher field spectrometer.
Infrared (IR) Spectroscopy
-
Expected Absorptions (ATR-FTIR):
-
~2970 cm⁻¹: C-H stretching (aliphatic).
-
~2870 and ~2770 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi resonance doublet).
-
~1670-1690 cm⁻¹: Strong, sharp C=O stretching of the conjugated aldehyde, which is highly diagnostic.[15]
-
~1550-1580 cm⁻¹: C=N/C=C stretching of the pyrazole ring.
-
-
Protocol: Obtain a spectrum of the solid sample directly using a diamond attenuated total reflectance (ATR) accessory on an FTIR spectrometer.
Mass Spectrometry (MS)
-
Expected Ionization (ESI+): The compound is expected to ionize readily under electrospray ionization (ESI) in positive mode.
-
Expected [M+H]⁺: 181.1335 (Calculated for C₁₀H₁₇N₂O⁺).
-
-
Protocol: Prepare a dilute solution of the compound in methanol or acetonitrile. Infuse the solution directly into an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass measurement to confirm the elemental composition.
Workflow for Analytical Characterization
Caption: Standard workflow for the analytical characterization of the title compound.
Physicochemical Property Determination
Aqueous Solubility
-
Context: Given the compound's aromatic nature and a calculated LogP of ~1.5, moderate to low aqueous solubility is anticipated. Determining this value is crucial for designing formulations and interpreting biological assay results. The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18]
-
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present that some remains undissolved at equilibrium.[19]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[19][20]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Melting Point
-
Context: A sharp melting point over a narrow range (e.g., < 2 °C) is indicative of a high-purity crystalline solid. Broad melting ranges often suggest the presence of impurities.
-
Experimental Protocol:
-
Sample Preparation: Place a small amount of the dry, crystalline powder into a capillary tube and compact the material.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
Conclusion and Future Directions
This guide establishes a foundational understanding of this compound, a compound of high value to medicinal chemists. The provided data and protocols for its synthesis, characterization, and property determination offer a comprehensive framework for its application in research. The aldehyde functionality serves as a versatile chemical handle for diversification, enabling its use in the construction of compound libraries for high-throughput screening. Future work should focus on generating experimental data for solubility and melting point, and exploring its derivatization to probe structure-activity relationships in various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. rsc.org [rsc.org]
- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. rsc.org [rsc.org]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. enamine.net [enamine.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. quora.com [quora.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde CAS number and properties
An In-Depth Technical Guide to 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical and physical properties, outlines established synthetic routes with mechanistic insights, and explores its significant applications, particularly as a privileged scaffold in the design of novel therapeutic agents. Safety protocols and handling procedures are also summarized to ensure its effective and safe utilization in a research environment. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of this versatile pyrazole derivative.
Chemical Identity and Core Properties
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bulky tert-butyl group at the N1 position provides steric hindrance and modulates electronic properties, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 647824-51-9 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂O | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to Cream Crystalline Solid | [3] |
| Purity | ≥95% | [1] |
| Melting Point | 29 - 34 °C / 84.2 - 93.2 °F | [3] |
| Canonical SMILES | CC1=NN(C(C)(C)C)C(C)=C1C=O | [1][4] |
| InChI Key | WQHXOHHEPNBXMF-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
For N-substituted pyrazoles that lack a substituent at the C4 position, the Vilsmeier-Haack reaction provides a direct and efficient route to introduce a formyl group. The bulky tert-butyl group on the nitrogen atom in the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole, directs the electrophilic substitution to the C4 position, leading to the desired product with high regioselectivity.
Generalized Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation : In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The mixture is typically stirred for 30-60 minutes at this temperature to allow for the formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.
-
Substrate Addition : Dissolve the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole, in a suitable solvent (or add it neat if liquid) and add it slowly to the pre-formed Vilsmeier reagent.
-
Reaction : Allow the mixture to warm to room temperature and then heat to 70-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup : After completion, the reaction mixture is cooled and carefully poured into a beaker of crushed ice and neutralized with an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate).
-
Extraction and Purification : The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Caption: Vilsmeier-Haack synthesis workflow.
Applications in Research and Drug Discovery
The pyrazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets and its favorable physicochemical properties.[7][8] The aldehyde functional group at the C4 position of this compound serves as a versatile chemical handle, allowing for a multitude of subsequent chemical transformations. This makes it a valuable starting material for constructing complex molecular architectures.
Key Application Areas:
-
Kinase Inhibitors : Pyrazole derivatives are central to the development of kinase inhibitors for cancer therapy.[8] The scaffold can be elaborated to interact with the hinge region and allosteric pockets of kinases. For example, pyrazole-based ureas have been developed as potent and selective FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML).[8] The aldehyde can be converted into amines, hydrazones, or other functional groups to build out the molecule and optimize target binding.
-
Anticancer and Antiproliferative Agents : Numerous studies have demonstrated the potent anticancer activity of substituted pyrazoles.[7][9][10] They can induce apoptosis, arrest the cell cycle, and interfere with DNA replication in cancer cells. The aldehyde function allows for the synthesis of carbohydrazides and other derivatives that have shown significant cytotoxicity against various cancer cell lines.[7]
-
Antimicrobial and Anti-inflammatory Agents : The pyrazole ring system is a core component of several anti-inflammatory drugs (e.g., Celecoxib, a COX-2 inhibitor). The aldehyde can be used to synthesize Schiff bases, thiazolidinones, and other heterocyclic systems with demonstrated antimicrobial and anti-inflammatory properties.[5]
-
Agrochemicals : Beyond pharmaceuticals, pyrazole derivatives are used extensively in the agrochemical industry as herbicides and fungicides.
Caption: Role as a versatile synthetic intermediate.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.
| Safety Aspect | Recommendation | Source(s) |
| Hazard Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [11] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield). Use in a well-ventilated area or under a chemical fume hood.[3][12] | [3][12] |
| First Aid | Skin Contact : Wash off immediately with plenty of soap and water.[3] Eye Contact : Rinse cautiously with water for several minutes.[3] Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention.[3] | [3] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat or ignition sources.[3][11] | [3][11] |
| Spill/Release | Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid dust formation.[12] | [12] |
Conclusion
This compound is a high-value chemical intermediate with significant utility in modern organic synthesis, particularly within the field of drug discovery. Its well-defined synthesis, versatile aldehyde functionality, and the inherent pharmacological relevance of the pyrazole scaffold make it an essential tool for chemists developing next-generation therapeutics. Adherence to established safety protocols is crucial for its handling and application in a research setting.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(TERT-BUTYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 647824-51-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to the Spectral Analysis of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral data for the heterocyclic compound 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to be a self-validating system, explaining not just the data, but the causality behind the experimental observations and choices. This guide is intended to serve as an authoritative resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive window into the molecular architecture. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data expected for the title compound, offering a comprehensive interpretation grounded in established chemical principles.
Molecular Structure and Key Features
The structure of this compound incorporates several key functional groups that give rise to characteristic spectral signatures: a pyrazole ring, a tert-butyl group, two methyl groups, and an aldehyde functionality. The strategic placement of these groups dictates the electronic environment of each atom, which is directly probed by spectroscopic methods.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte signals.[2]
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal reference.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 - 10.2 | Singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond.[4] |
| ~2.5 | Singlet | 3H | 5-CH₃ | The methyl group at the C5 position of the pyrazole ring. |
| ~2.4 | Singlet | 3H | 3-CH₃ | The methyl group at the C3 position of the pyrazole ring, typically slightly different from the C5-methyl due to the influence of the adjacent aldehyde. |
| ~1.6 | Singlet | 9H | tert-Butyl-H | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons for coupling. |
Causality in ¹H NMR: The distinct chemical shifts are a direct consequence of the varied electronic environments of the protons. The aldehyde proton is significantly downfield due to the strong deshielding effect of the carbonyl group. The methyl and tert-butyl protons appear in the upfield region, characteristic of alkyl groups. The absence of splitting (all singlets) is due to the lack of vicinal protons on adjacent carbon atoms.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a spectrum with a single peak for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 195 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| ~150 - 160 | C5 | Pyrazole ring carbon attached to the methyl group and adjacent to the N-tert-butyl group.[6] |
| ~140 - 150 | C3 | Pyrazole ring carbon attached to the methyl group and adjacent to the other nitrogen.[6] |
| ~110 - 120 | C4 | Pyrazole ring carbon attached to the aldehyde group. |
| ~60 - 70 | tert-Butyl C (quaternary) | The quaternary carbon of the tert-butyl group. |
| ~30 | tert-Butyl CH₃ | The methyl carbons of the tert-butyl group. |
| ~10 - 15 | 5-CH₃ | The methyl carbon at the C5 position.[7] |
| ~10 - 15 | 3-CH₃ | The methyl carbon at the C3 position.[7] |
Expertise in Interpretation: The chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of the substituents.[8] The electron-withdrawing aldehyde group influences the chemical shift of C4, while the electron-donating alkyl groups affect C3 and C5.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically process the data and display the spectrum as transmittance or absorbance versus wavenumber (cm⁻¹).
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~2970 | C-H stretch | tert-Butyl and Methyl | Characteristic stretching vibrations of sp³ C-H bonds. |
| ~2870, ~2770 | C-H stretch | Aldehyde | The aldehydic C-H stretch often appears as a pair of weak to medium bands. The lower frequency band is particularly diagnostic for aldehydes.[9][10] |
| ~1680 - 1700 | C=O stretch | Aldehyde | A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. Conjugation with the pyrazole ring lowers the frequency from that of a saturated aldehyde.[4][11] |
| ~1550 | C=N, C=C stretch | Pyrazole Ring | Stretching vibrations within the aromatic pyrazole ring. |
| ~1370 | C-H bend | tert-Butyl | Characteristic bending vibration for a tert-butyl group. |
Trustworthiness of Data: The presence of a strong band around 1690 cm⁻¹ in conjunction with the characteristic double-peaked C-H stretch between 2700-2900 cm⁻¹ is a highly reliable indicator of an aromatic aldehyde.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Ionization: Ionize the sample molecules. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
The molecular weight of this compound (C₁₀H₁₆N₂O) is 180.25 g/mol .
| m/z | Proposed Fragment | Fragmentation Pathway |
| 181 | [M+H]⁺ | Protonated molecular ion (in ESI). |
| 180 | [M]⁺ | Molecular ion (in EI). |
| 152 | [M-CO]⁺ | Loss of a carbon monoxide molecule from the aldehyde. |
| 124 | [M-C(CH₃)₃]⁺ | Loss of the tert-butyl group. |
| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, a very stable and common fragment. |
Authoritative Grounding in Fragmentation: The fragmentation of pyrazoles in mass spectrometry often involves characteristic losses.[12][13] For this molecule, the loss of the bulky tert-butyl group is a highly probable fragmentation pathway, leading to a stable pyrazole cation. The loss of carbon monoxide from the aldehyde is also a common fragmentation process for aromatic aldehydes.
Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, and a thorough understanding of the principles behind each method allows for a confident interpretation of the spectral data. This guide serves as a practical reference for researchers, enabling them to verify the synthesis and purity of this and structurally related compounds, thereby supporting the advancement of chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Pyrazole-4-carbaldehydes: A Guide to Reactivity, Stability, and Synthetic Utility
An In-Depth Technical Guide:
Abstract
Pyrazole-4-carbaldehydes are foundational building blocks in contemporary organic synthesis and medicinal chemistry.[1] Their unique electronic structure, combining an electron-rich aromatic pyrazole core with an electrophilic aldehyde, imparts a versatile reactivity profile that is highly sought after in drug discovery and materials science.[2][3] The formyl group at the C4 position acts as a versatile synthetic handle, enabling a wide array of chemical transformations.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and stability of pyrazole-4-carbaldehydes, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will dissect the causality behind key experimental choices, from the widely-used Vilsmeier-Haack formylation to critical downstream reactions such as oxidation, reduction, and carbon-carbon bond-forming condensations.
Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold
The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic ring that is a core component of numerous FDA-approved drugs, including Celecoxib, Rimonabant, and Ibrutinib.[4][5] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][6] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring creates a powerful intermediate. This functional group does not merely add a reactive site; it modulates the electronic properties of the entire heterocyclic system, opening avenues for complex molecular architectures and the development of novel therapeutic agents.[1][7] This guide aims to serve as a comprehensive technical resource, bridging fundamental chemical principles with practical laboratory applications.
Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][7][8] This reaction involves the formylation of an electron-rich precursor, typically a hydrazone, using the Vilsmeier reagent.
Causality of the Vilsmeier-Haack Reaction: The Vilsmeier reagent, a chloroiminium salt, is pre-formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphoryl chloride (POCl₃).[1][9] This reagent acts as a mild electrophile. The reaction proceeds through the cyclization of a hydrazone intermediate, followed by an electrophilic attack by the Vilsmeier reagent, which installs the formyl group at the electron-rich C4 position of the newly formed pyrazole ring.[10][11] The use of anhydrous DMF is critical, as the presence of water can quench the Vilsmeier reagent and prevent the reaction from proceeding.[11]
Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde[10]
-
Reagent Preparation: Prepare the Vilsmeier-Haack reagent by adding phosphoryl chloride (POCl₃, 1.1 ml, 0.012 mol) in small aliquots to ice-cold, anhydrous N,N-dimethylformamide (DMF, 10 ml). Stir until the chloroiminium salt forms.
-
Reaction: To the prepared reagent, add the hydrazone precursor (e.g., N'-(1-phenylethylidene)benzohydrazide, 0.004 mol).
-
Heating: Stir the reaction mixture at 60–65°C for approximately 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into crushed ice with constant stirring.
-
Neutralization: Neutralize the mixture with solid sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Isolation and Purification: The resulting precipitate is filtered, dried, and purified by recrystallization from methanol to yield the final product.
Spectroscopic Characterization
The structural confirmation of pyrazole-4-carbaldehydes relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most characteristic signal is a singlet for the aldehydic proton (CHO), which appears significantly downfield, typically in the range of δ 9.4–10.2 ppm.[8][10] Protons on the pyrazole ring and any substituents will also be present in their expected regions.[9]
-
FT-IR Spectroscopy: The presence of the aldehyde is confirmed by a strong C=O stretching band around 1660-1700 cm⁻¹ and characteristic C-H stretching bands for the aldehyde proton around 2700-2900 cm⁻¹.[9][10]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.[8]
| Spectroscopic Feature | Typical Range/Observation | Reference(s) |
| ¹H NMR (Aldehyde H) | δ 9.4 - 10.2 ppm (singlet) | [8][10] |
| ¹H NMR (Pyrazole Ring H) | δ 6.9 - 8.2 ppm | [8][10] |
| FT-IR (C=O Stretch) | 1660 - 1700 cm⁻¹ (strong) | [9][10] |
| FT-IR (Aldehyde C-H Stretch) | ~2750 & ~2850 cm⁻¹ (medium) | [9] |
Reactivity and Chemical Transformations
The aldehyde group is the primary center of reactivity, undergoing a variety of transformations that are crucial for building molecular complexity.
Oxidation to Carboxylic Acids
The aldehyde can be readily oxidized to the corresponding pyrazole-4-carboxylic acid, another valuable synthetic intermediate.
Causality: Strong oxidizing agents are required to effect this transformation. A clean and efficient method involves using 30% hydrogen peroxide (H₂O₂) as the oxidant in the presence of a vanadium catalyst.[12] Alternatively, potassium permanganate (KMnO₄) in a water-pyridine medium can also be used to achieve high yields.[13]
Experimental Protocol: Vanadium-Catalyzed Oxidation[12]
-
Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in an appropriate solvent.
-
Catalyst Addition: Add a catalytic amount of a vanadium source (e.g., V₂O₅).
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the carboxylic acid product after acidification.
Reduction to Alcohols
Mild reducing agents can selectively reduce the aldehyde to a primary alcohol without affecting the pyrazole ring.
Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones.[13] It provides a hydride (H⁻) source that performs a nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide during work-up to yield the (pyrazol-4-yl)methanol.
Knoevenagel Condensation
This is a powerful C-C bond-forming reaction where the pyrazole-4-carbaldehyde reacts with an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups).[14]
Causality: The reaction is typically catalyzed by a weak base (e.g., piperidine, glycine).[15] The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A subsequent dehydration step eliminates a molecule of water, yielding a stable α,β-unsaturated product, often a pyrazolyl-chalcone analogue.[14]
Experimental Protocol: Knoevenagel Condensation with a Pyrazolone[17][18]
-
Mixing: Dissolve equimolar amounts of the pyrazole-4-carbaldehyde (e.g., 1,3-diphenyl-1H-pyrazol-4-carbaldehyde) and an active methylene compound (e.g., 3-methyl-1-phenylpyrazolin-5-one) in a suitable solvent like glacial acetic acid or an ionic liquid.[16][17]
-
Catalysis: Add a catalytic amount of a base or solid acid catalyst.
-
Reaction: Reflux the mixture for 2-4 hours or stir at room temperature, depending on the catalyst system. Monitor completion by TLC.
-
Isolation: Allow the reaction mixture to cool. The product often precipitates and can be collected by filtration.
-
Purification: Recrystallize the solid product from a suitable solvent (e.g., acetic acid, ethanol) to obtain the pure condensed product.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, specifically forming a pyrazolyl-ethenyl derivative.[13][18]
Causality: The reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[19] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[18][19] The stereochemistry (E/Z) of the resulting alkene depends on the stability of the ylide used.[19]
Stability and Degradation Pathways
Pyrazole-4-carbaldehydes are generally stable crystalline solids under standard laboratory conditions.
-
Ring Stability: The pyrazole ring is aromatic and thus inherently stable. It is resistant to many common oxidative and reductive conditions that would affect other heterocyclic systems.
-
Aldehyde Stability: The aldehyde group is the most sensitive part of the molecule. Like many aromatic aldehydes, it can be susceptible to slow air oxidation to the corresponding carboxylic acid over long-term storage, although this is generally not a rapid process. They are stable under neutral and mildly acidic conditions but can undergo reactions like the Cannizzaro reaction under strongly basic conditions if no α-hydrogens are available on substituents. For most synthetic purposes, they are robust and reliable intermediates.
Conclusion
Pyrazole-4-carbaldehydes stand as a cornerstone of modern heterocyclic chemistry. Their synthesis is dominated by the robust and scalable Vilsmeier-Haack reaction. The true value of this scaffold lies in the predictable and versatile reactivity of the C4-formyl group, which serves as a gateway to a vast chemical space through oxidation, reduction, and a variety of condensation reactions. A thorough understanding of these transformations, as detailed in this guide, empowers researchers in drug discovery and materials science to rationally design and synthesize novel molecules with tailored functions, leveraging the stability of the pyrazole core and the synthetic flexibility of its carbaldehyde derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. Wittig Reaction [organic-chemistry.org]
A Comprehensive Technical Guide to 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Abstract: This document provides a detailed technical overview of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental properties, established synthetic routes with mechanistic insights, its reactivity, and its proven applications as a key intermediate in the development of novel therapeutics, particularly in the domain of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Compound Identification and Nomenclature
The precise identification of a chemical entity is foundational to all scientific discourse. This section provides the standardized nomenclature and structural representation for the topic compound.
IUPAC Name
The systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2]
Synonyms and Common Identifiers
In literature and commercial catalogs, this compound may be referred to by several names and codes:
Chemical Structure
The molecular structure consists of a central pyrazole ring substituted at the N1 position with a tert-butyl group, at the C3 and C5 positions with methyl groups, and at the C4 position with a formyl (carbaldehyde) group.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental planning, from reaction setup to purification and analytical characterization.
| Property | Value | Source |
| CAS Number | 647824-51-9 | [2][3] |
| Molecular Formula | C₁₀H₁₆N₂O | [1] |
| Molecular Weight | 180.25 g/mol | [2] |
| Purity | Commercially available at ≥95% or ≥97% | [2][4] |
| InChI Key | WQHXOHHEPNBXMF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=NN(C(C)(C)C)C(C)=C1C=O | [2][4] |
Synthesis and Mechanistic Rationale
The construction of the 1,3,5-substituted pyrazole-4-carbaldehyde core is most efficiently achieved via a two-step process: initial formation of the pyrazole ring followed by electrophilic formylation.
Rationale for Synthetic Strategy
The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heterocyclic systems.[5][6] The pyrazole ring, particularly when substituted with electron-donating groups like the N-tert-butyl and C-alkyl substituents, is highly activated towards electrophilic substitution. These groups increase the electron density at the C4 position, making it the primary site of attack for the Vilsmeier reagent (chloroiminium cation). This regioselectivity makes the Vilsmeier-Haack reaction a reliable and high-yielding method for producing the desired 4-formyl isomer.
The synthesis begins with the condensation of a β-diketone (acetylacetone) with tert-butylhydrazine, a classic and robust method for forming the pyrazole heterocycle.[7][8]
Synthetic Workflow
The logical flow from commercially available starting materials to the final product is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical principles.
Step A: Synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.
-
Slowly add tert-butylhydrazine hydrochloride (1.0 eq) followed by a base (e.g., sodium acetate, 1.1 eq) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude material via column chromatography on silica gel to obtain pure 1-tert-butyl-3,5-dimethyl-1H-pyrazole.
Step B: Vilsmeier-Haack Formylation
-
In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the 1-tert-butyl-3,5-dimethyl-1H-pyrazole (from Step A, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature, then heat to 70-80°C for 2-4 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice, followed by slow neutralization with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude aldehyde by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Chemical Reactivity and Applications in Drug Discovery
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an ideal core for designing bioactive molecules.[10]
Role as a Versatile Synthetic Intermediate
The true value of this compound lies in the reactivity of its aldehyde group. This functional group serves as a versatile handle for a wide array of chemical transformations, including:
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the primary alcohol.
-
Reductive Amination: To form various secondary and tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: To form imines, hydrazones, and other C=N bonds.
This reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Application in Kinase Inhibitor Development
A significant application of pyrazole-based scaffolds is in the development of protein kinase inhibitors.[9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Recent research has identified pyrazole-urea chemotypes as potent and selective type II inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[9] In these inhibitors, the pyrazole core is designed to bind in an allosteric, hydrophobic pocket adjacent to the main ATP-binding site.
The tert-butyl group at the N1 position is particularly advantageous. Its steric bulk and hydrophobicity are crucial for achieving potent and selective binding within this allosteric pocket, displacing key structural elements of the kinase and locking it in an inactive conformation.[9] The carbaldehyde at the C4 position provides the synthetic anchor point to attach the rest of the pharmacophore (e.g., the urea moiety and biphenyl tail) that interacts with the hinge region and solvent front.
Caption: Simplified diagram of a kinase signaling pathway and its inhibition.
Safety, Handling, and Storage
While a specific safety data sheet for this exact compound is not universally available, general laboratory safety protocols for related pyrazole derivatives and aldehydes should be strictly followed.[11][12][13][14]
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation.[11][14] Handle with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[11][13] Avoid contact with skin and eyes.
-
First Aid Measures:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[11][13]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its robust and regioselective synthesis, coupled with the versatile reactivity of the aldehyde functional group, makes it an invaluable starting point for the exploration of novel chemical space. Its demonstrated utility in the rational design of potent kinase inhibitors underscores its importance and potential for future drug discovery programs.
References
- 1. pschemicals.com [pschemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-(TERT-BUTYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 647824-51-9 [chemicalbook.com]
- 4. 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. pure.uj.ac.za [pure.uj.ac.za]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Schiff bases from 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Application Note & Protocol
Strategic Synthesis of Novel Schiff Bases from 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde for Drug Discovery Pipelines
Abstract & Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous commercial drugs valued for their diverse therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] When the pyrazole aldehyde function is condensed with primary amines, it yields Schiff bases (or imines), a class of compounds renowned for their structural versatility and broad spectrum of biological activities.[2][4] The azomethine group (-CH=N-) is critical to their bioactivity, enabling coordination with metal ions and interaction with biological targets.[2][5]
This application note provides a comprehensive guide to the synthesis of novel Schiff bases derived from this compound. The presence of a bulky tert-butyl group at the N1 position of the pyrazole ring can enhance lipophilicity and modulate the compound's pharmacokinetic profile, making it an attractive starting material for generating new chemical entities. We will delve into the mechanistic rationale, provide a robust and reproducible protocol, detail characterization techniques, and discuss the potential applications of these compounds in therapeutic research.
Mechanistic Rationale: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (in this case, an aldehyde), followed by a dehydration step to form the characteristic imine or azomethine linkage.[6]
Causality of Experimental Choices
-
The Aldehyde Core: this compound serves as the electrophilic partner. The electron-donating nature of the dimethyl groups and the pyrazole ring slightly deactivates the aldehyde, but the reaction proceeds efficiently under appropriate conditions. The tert-butyl group provides steric bulk, which can influence the final conformation and biological interactions of the Schiff base.
-
The Nucleophilic Partner (Primary Amine): A wide array of primary amines (R-NH₂) can be employed, allowing for the generation of a diverse chemical library. The choice of amine is critical as it directly dictates the physicochemical properties and biological target specificity of the final product. Aromatic amines, such as substituted anilines or 2-aminophenol, are commonly used to introduce additional pharmacophoric features.[7][8]
-
Catalysis: The reaction is typically catalyzed by a weak acid, such as a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. It also aids in the final dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (H₂O).[7]
-
Solvent and Temperature: Absolute ethanol is an excellent solvent choice as it effectively dissolves both the pyrazole aldehyde and many primary amines, and its boiling point is suitable for refluxing.[8][9] Refluxing is employed to provide the necessary activation energy and to drive the reaction equilibrium towards the product by removing water, the byproduct of the condensation.[8] Reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]
Reaction Scheme
The general synthesis pathway is illustrated below.
Caption: General reaction for Schiff base synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a representative primary amine (e.g., 4-chloroaniline).
Materials and Reagents
-
This compound (MW: 194.27 g/mol )
-
4-Chloroaniline (MW: 127.57 g/mol ) or other primary amine
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Deionized Water
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
TLC plates (Silica gel 60 F₂₅₄)
-
Beakers and standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (5.15 mmol) of this compound in 30 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.
-
Amine Addition: To this solution, add an equimolar amount of the primary amine. For 4-chloroaniline, this would be 0.66 g (5.15 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 4-8 hours.
-
Expert Note: The reaction progress should be monitored every 1-2 hours by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system) to observe the consumption of the starting materials and the formation of the product spot.
-
-
Product Precipitation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice or cold water while stirring. A solid precipitate should form.[10]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid of high purity.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.
Spectroscopic Techniques
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the azomethine (-C=N-) stretch, typically found in the 1600-1650 cm⁻¹ region. Concurrently, the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) should disappear.[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[1][11] Other expected signals include the singlet for the tert-butyl protons (~δ 1.5 ppm), singlets for the two methyl groups on the pyrazole ring, and signals corresponding to the aromatic/aliphatic protons of the amine moiety.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.[4][11]
Representative Data Summary
The following table summarizes expected characterization data for the product of the reaction between the title aldehyde and 4-chloroaniline.
| Parameter | Expected Value/Observation | Rationale |
| Molecular Formula | C₁₇H₂₂ClN₃ | Combination of pyrazole aldehyde and 4-chloroaniline fragments. |
| Molecular Weight | 303.83 g/mol | Sum of atomic masses. |
| Appearance | Crystalline solid (e.g., pale yellow) | Typical for organic compounds of this class. |
| FT-IR (ν, cm⁻¹) | ~1615 cm⁻¹ | Characteristic C=N (azomethine) stretch.[8] |
| ¹H NMR (δ, ppm) | ~8.5 ppm (s, 1H) | Singlet for the -N=CH- proton.[1] |
| ~7.2-7.5 ppm (m, 4H) | Aromatic protons from the chloroaniline ring. | |
| ~2.5 ppm (s, 3H), ~2.3 ppm (s, 3H) | Singlets for the two pyrazole methyl groups. | |
| ~1.6 ppm (s, 9H) | Singlet for the tert-butyl protons. | |
| Mass Spec (m/z) | 304.15 [M+H]⁺ | Confirms the molecular weight of the synthesized compound. |
Experimental Workflow Diagram
The entire process, from synthesis to analysis, can be visualized as a clear workflow.
Caption: Workflow for synthesis and analysis of pyrazole Schiff bases.
Conclusion and Future Directions
The protocol outlined provides a reliable and efficient method for synthesizing novel Schiff bases from this compound. The simplicity of the condensation reaction allows for the rapid generation of a diverse library of compounds by varying the primary amine reactant. These pyrazole-based Schiff bases are promising candidates for drug discovery programs, particularly in the fields of oncology, microbiology, and anti-inflammatory research.[3][11][13]
Future work should focus on:
-
Library Synthesis: Expanding the scope of the reaction by using a wide variety of functionalized primary amines to explore structure-activity relationships (SAR).
-
Biological Screening: Evaluating the synthesized compounds for their potential as antimicrobial, anticancer, or enzyme-inhibiting agents.[1][13]
-
Metal Complexation: Utilizing the synthesized Schiff bases as ligands to form transition metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[11][12][14]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. op.niscpr.res.in [op.niscpr.res.in]
The Strategic Use of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde in Multicomponent Reactions for Drug Discovery Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, pyrazole and its derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide array of therapeutic agents.[1][2] These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The efficiency of synthesizing libraries of complex, drug-like molecules has been significantly enhanced by the advent of multicomponent reactions (MCRs). MCRs, which involve the reaction of three or more starting materials in a single pot to form a product containing the essential parts of all components, epitomize the principles of green and efficient chemistry.[1][6]
Pyrazole-4-carbaldehydes, in particular, serve as versatile and powerful building blocks in this context.[7] Their aldehyde functionality provides a reactive handle for initiating a cascade of bond-forming events. This application note focuses on a specific, sterically-defined building block: 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . The presence of the bulky tert-butyl group at the N1 position can offer unique steric and electronic properties, influencing reaction outcomes and the conformational preferences of the final products, which is a critical aspect of rational drug design.
This guide provides an in-depth exploration of the synthesis of this key aldehyde and its subsequent application in several seminal multicomponent reactions, complete with detailed, field-tested protocols.
Part 1: Synthesis of the Key Building Block
The most reliable and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a substituted pyrazole, using a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] The precursor, 1-tert-butyl-3,5-dimethyl-1H-pyrazole, is readily synthesized via the condensation of tert-butylhydrazine with acetylacetone (2,4-pentanedione).[10]
Protocol 1: Vilsmeier-Haack Formylation of 1-tert-butyl-3,5-dimethyl-1H-pyrazole
This protocol details the formylation step to yield the target aldehyde.
Causality Behind Experimental Choices:
-
Reagents: POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, which is essential for the electrophilic aromatic substitution on the pyrazole ring.
-
Temperature Control: The initial cooling to 0-5 °C is critical to control the exothermic reaction of adding POCl₃ to DMF. The subsequent heating to 90 °C provides the necessary activation energy for the formylation of the relatively electron-rich pyrazole ring.
-
Work-up: The reaction is quenched by pouring it onto ice, which hydrolyzes the intermediate iminium salt to the final aldehyde. Neutralization with sodium carbonate is necessary to remove acidic byproducts and allow for efficient extraction of the organic product.
Experimental Workflow:
Caption: Workflow for the synthesis of the target aldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole spot is no longer visible (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.
-
Slowly add a saturated solution of sodium carbonate until the mixture is alkaline (pH ~8-9) to hydrolyze the intermediate and neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Part 2: Application in the Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a classic four-component reaction that produces 1,4-dihydropyridine (DHP) derivatives, a scaffold present in several cardiovascular drugs.[11] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[12] Using our pyrazole carbaldehyde introduces the bulky, heterocyclic moiety at the 4-position of the DHP ring.
Mechanism Overview: The reaction proceeds through an initial Knoevenagel condensation between the pyrazole aldehyde and one equivalent of the β-ketoester. A second equivalent of the β-ketoester condenses with ammonia to form an enamine. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the final DHP product.
Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.
Protocol 2: Synthesis of a Pyrazole-Substituted 1,4-Dihydropyridine
Causality Behind Experimental Choices:
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves all components and is protic, which can facilitate the condensation and cyclization steps.
-
Catalyst: Often, the reaction is catalyzed by a mild acid (like acetic acid) to promote the Knoevenagel condensation and enamine formation. However, simply refluxing in ethanol is frequently sufficient.
-
Reflux: Heating under reflux provides the energy needed to overcome the activation barriers for the multiple bond-forming steps in this cascade.
| Parameter | Condition | Rationale |
| Aldehyde | This compound | Introduces the pyrazole scaffold. |
| β-Dicarbonyl | Ethyl Acetoacetate (2.2 eq.) | Provides the carbon backbone for the DHP ring. |
| Ammonia Source | Ammonium Acetate (1.1 eq.) | Provides the nitrogen atom for the DHP ring. |
| Solvent | Ethanol | Excellent solubility for reactants; protic nature aids catalysis. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction cascade. |
| Reaction Time | 6-8 hours | Typical duration for completion, monitored by TLC. |
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.1 mmol) in absolute ethanol (15 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate).
-
Once the aldehyde is consumed (typically 6-8 hours), cool the reaction to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Part 3: Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably one of the most powerful MCRs, capable of generating significant molecular complexity in a single step.[13] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[14] This reaction is highly valued for its high atom economy and convergence, making it a cornerstone of combinatorial chemistry and drug discovery.
Mechanism Overview: The reaction is initiated by the formation of an imine from the aldehyde and amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. This forms a nitrilium ion intermediate, which is then trapped intramolecularly by the carboxylate anion in what is known as the Mumm rearrangement, yielding the stable α-acylamino amide product.
Caption: Mechanism of the Ugi Four-Component Reaction.
Protocol 3: Synthesis of a Pyrazole-Containing Peptidomimetic via U-4CR
Causality Behind Experimental Choices:
-
Solvent: Methanol is the most common solvent for the Ugi reaction. It is polar enough to dissolve the various components, including the carboxylic acid, but generally does not interfere with the reaction pathway.
-
Order of Addition: While the Ugi reaction is robust, pre-mixing the aldehyde and amine to allow for imine formation before adding the other components can sometimes improve yields, although adding all components at once is standard.
-
Isocyanide: Tert-butyl isocyanide is commonly used due to its commercial availability and relatively lower toxicity and odor compared to other isocyanides.
| Parameter | Component | Example | Rationale |
| Aldehyde | Pyrazole Aldehyde | 1-tert-butyl-3,5-dimethyl... | Forms the initial imine. |
| Amine | Primary Amine | Benzylamine (1.0 eq.) | Provides the 'N-terminal' part of the amide. |
| Acid | Carboxylic Acid | Acetic Acid (1.0 eq.) | Provides the 'acyl' portion of the final product. |
| Isocyanide | Isocyanide | Tert-butyl isocyanide (1.0 eq.) | Key C1 building block, forms the second amide. |
| Solvent | Methanol | - | Standard solvent, good solubility for components. |
| Temperature | Room Temperature | - | Reaction is often facile without heating. |
| Reaction Time | 24-48 hours | Allows for completion of the reaction cascade. |
Step-by-Step Methodology:
-
To a vial equipped with a magnetic stir bar, add this compound (0.5 mmol), benzylamine (0.5 mmol), and acetic acid (0.5 mmol) in methanol (5 mL).
-
Stir the mixture for 15 minutes at room temperature to facilitate imine formation.
-
Add tert-butyl isocyanide (0.5 mmol) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified by direct crystallization from a suitable solvent (e.g., diethyl ether/hexane) or by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate).
Conclusion
This compound is a highly effective and versatile building block for the construction of complex heterocyclic systems via multicomponent reactions. Its defined steric and electronic properties make it an attractive starting material for generating diverse molecular scaffolds relevant to drug discovery and materials science. The protocols outlined in this note for the Hantzsch and Ugi reactions provide robust and reproducible methods for leveraging this aldehyde to rapidly access libraries of novel pyrazole-containing compounds. These MCR-based strategies underscore a commitment to efficient, atom-economical, and innovative synthetic chemistry.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 2. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.uj.ac.za [pure.uj.ac.za]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. sciepub.com [sciepub.com]
- 14. pubs.acs.org [pubs.acs.org]
Protocol for Vilsmeier-Haack formylation of N-substituted pyrazoles.
An Application Guide to the Vilsmeier-Haack Formylation of N-Substituted Pyrazoles
Introduction: The Strategic Importance of Formylpyrazoles
The Vilsmeier-Haack reaction, a cornerstone of synthetic organic chemistry since its discovery in 1927, provides a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For researchers in medicinal chemistry and materials science, its application to the pyrazole nucleus is of paramount importance. N-substituted pyrazole-4-carbaldehydes are not merely synthetic products; they are high-value intermediates and key building blocks for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[3] The formyl group at the C4 position acts as a versatile chemical handle, enabling further molecular elaboration and diversification.
This guide provides a detailed exploration of the Vilsmeier-Haack formylation of N-substituted pyrazoles, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations. It is designed for researchers, scientists, and drug development professionals who seek to employ this reaction with a high degree of control and success.
The Reaction Mechanism: An Electrophilic Aromatic Substitution
Understanding the reaction mechanism is critical to troubleshooting and optimizing the protocol. The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4] This species is the true formylating agent in the reaction.
-
Electrophilic Attack and Hydrolysis: The N-substituted pyrazole, being an electron-rich heterocycle, acts as a nucleophile. The C4 position is the most electron-rich and sterically accessible site, leading to a highly regioselective attack on the electrophilic carbon of the Vilsmeier reagent.[1][5] This attack forms an iminium salt intermediate. During the aqueous workup, this intermediate is readily hydrolyzed to yield the final pyrazole-4-carbaldehyde.[4][6]
Caption: The Vilsmeier-Haack reaction mechanism.
Optimized Protocol for Formylation of N-Substituted Pyrazoles
This protocol provides a robust and generally applicable starting point. However, optimization of temperature, reaction time, and stoichiometry is often necessary depending on the specific substrate's reactivity.
Materials and Reagents
-
N-Substituted Pyrazole (1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Appropriate solvents for purification (e.g., Hexane, Ethyl Acetate)
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (3.0-6.0 equiv.). Cool the flask to 0 °C using an ice-water bath. To the stirred DMF, add POCl₃ (1.5-4.0 equiv.) dropwise via a syringe or an addition funnel.[7] The addition should be slow to control the exothermic reaction. A viscous, white precipitate of the Vilsmeier reagent may form.[3] Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Causality: Preparing the reagent at low temperature is crucial for safety and to prevent degradation. Anhydrous conditions are essential as the Vilsmeier reagent and POCl₃ are highly reactive towards water.[8]
-
-
Substrate Addition: Dissolve the N-substituted pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF or an appropriate solvent like DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to the desired temperature (typically between 70 °C and 120 °C) using an oil bath.[1][9] The optimal temperature and time depend heavily on the substrate's electronic properties. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from 2 to 24 hours.[3][10]
-
Workup and Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and quenches any remaining reactive reagents.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. The product often precipitates as a solid during neutralization. Collect the solid product by vacuum filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
Reaction Parameters and Substrate Scope
The success of the Vilsmeier-Haack formylation is highly dependent on the nature of the substituents on the pyrazole ring and the reaction conditions. Electron-donating groups on the N-substituent or the pyrazole ring generally facilitate the reaction, while electron-withdrawing groups can hinder it, requiring more forcing conditions.[11]
| Substrate Example | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 1 | 92 | [9] |
| 3-Phenyl-1-(quinolin-2-yl)-1H-pyrazole | 1 : 5 : 14 | 100 (water bath) | 17 | 65 | [10] |
| 1-Aryl-3-aryl Hydrazone (forms pyrazole in situ) | Substrate:Reagent (1:3) | 80-90 | 4 | 75-88 | [8] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | 70 | 24 | 48 | [3] |
| Substituted Phenyl Hydrazones | N/A | Room Temp | 3 | Excellent | [1] |
This table is a summary of representative examples and conditions may vary.
Troubleshooting Common Issues
-
No or Low Conversion:
-
Formation of Byproducts:
-
Cause: The Vilsmeier reagent can sometimes react with other functional groups on the substrate. For instance, hydroxyl groups can be chlorinated.[3]
-
Solution: Careful control of stoichiometry and temperature is key. Protecting sensitive functional groups may be necessary prior to the formylation reaction.
-
-
Difficult Workup:
-
Cause: Formation of emulsions during extraction or a very fine precipitate that is difficult to filter.
-
Solution: For emulsions, adding brine (saturated NaCl solution) can help break them. For fine precipitates, allowing the mixture to stand or using a centrifuge can aid separation.
-
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool for the regioselective formylation of N-substituted pyrazoles, providing access to valuable synthetic intermediates. A thorough understanding of the mechanism, careful control over reaction conditions—particularly temperature and stoichiometry—and meticulous execution of the workup procedure are essential for achieving high yields and purity. This guide serves as a comprehensive resource to empower researchers to confidently and successfully apply this classic transformation in their synthetic endeavors.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijacskros.com [ijacskros.com]
- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde as a Versatile Building Block for Bioactive Molecules
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities.[3] Among the various functionalized pyrazoles, 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable building block. The presence of the bulky tert-butyl group at the N1 position can enhance metabolic stability and modulate the pharmacokinetic profile of the resulting molecules. The methyl groups at positions 3 and 5, along with the reactive carbaldehyde at position 4, provide a unique combination of steric and electronic properties that can be exploited for the synthesis of diverse and potent bioactive compounds.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its application in the synthesis of bioactive molecules with a focus on antimicrobial and anticancer agents.
Key Synthetic Transformations and Applications
The aldehyde functionality at the C4 position of this compound is the primary site of reactivity, making it an ideal substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Knoevenagel Condensation for the Synthesis of Novel Antimicrobial Agents
The Knoevenagel condensation is a powerful reaction for the formation of a new carbon-carbon double bond. It involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are often found to possess significant biological activity.
Rationale: The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the aldehyde carbon, facilitating the nucleophilic attack by the active methylene compound. The resulting α,β-unsaturated system can act as a Michael acceptor, a common feature in many enzyme inhibitors and antimicrobial agents.
Experimental Protocol: Synthesis of 2-((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile
This protocol details the synthesis of a vinyl dinitrile derivative, a scaffold known for its potential antimicrobial properties.
-
Materials:
-
This compound (1.0 mmol, 194.27 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure 2-((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile.
-
Expected Results and Data:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2-((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile | C₁₄H₁₆N₄ | >90 | 118-120 |
Visualization of the Knoevenagel Condensation Workflow:
Caption: Workflow for the Knoevenagel condensation.
Synthesis of Pyrazolo[3,4-d]pyrimidines as Potential Anticancer Agents
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines. This structural similarity allows them to interact with various biological targets, such as kinases, making them attractive scaffolds for the development of anticancer agents.[4][5]
Rationale: The synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole-4-carbaldehydes typically involves a multi-step sequence, often initiated by a condensation reaction to form an intermediate that can then undergo cyclization. The specific protocol below outlines a common route for accessing this important heterocyclic system.
Experimental Protocol: Synthesis of 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which can be further modified to generate a library of compounds for biological screening.
-
Materials:
-
This compound (1.0 mmol, 194.27 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.12 mg)
-
Guanidine hydrochloride (1.0 mmol, 95.53 mg)
-
Sodium ethoxide (2.0 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 1 hour to form the Knoevenagel adduct.
-
To this mixture, add a solution of sodium ethoxide (2.0 mmol) in ethanol (5 mL) followed by guanidine hydrochloride (1.0 mmol).
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute acetic acid.
-
The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
-
Expected Results and Data:
| Product Type | General Structure | Potential Biological Activity |
| Pyrazolo[3,4-d]pyrimidine | Fused heterocyclic system | Anticancer, Kinase inhibition |
Visualization of Pyrazolo[3,4-d]pyrimidine Synthesis:
Caption: General workflow for pyrazolopyrimidine synthesis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its unique substitution pattern offers advantages in terms of metabolic stability and synthetic accessibility. The protocols outlined in this guide for Knoevenagel condensation and pyrazolo[3,4-d]pyrimidine synthesis provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Further exploration of multicomponent reactions and the development of novel cyclization strategies will undoubtedly lead to the discovery of new pyrazole-based compounds with enhanced therapeutic potential.
References
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. chim.it [chim.it]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the palladium-catalyzed functionalization of pyrazole derivatives, a cornerstone of modern medicinal chemistry.
Introduction: The Pyrazole Scaffold and the Power of Palladium
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal building block for designing potent and selective therapeutic agents.[1][2] The ability to precisely install diverse functional groups onto the pyrazole core is therefore a critical task in drug discovery.
Palladium-catalyzed cross-coupling reactions have revolutionized this process. These powerful transformations allow for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and functional group tolerance.[3][4][5] Unlike classical methods that often require harsh conditions, these reactions proceed under mild conditions, enabling the late-stage functionalization of complex molecules—a significant advantage in multi-step syntheses.[6][7] This guide delves into the mechanisms, practical considerations, and detailed protocols for the most impactful palladium-catalyzed reactions applied to pyrazole derivatives.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that typically involves a palladium(0) active species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9]
-
Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-halide bond (C-X) of the pyrazole derivative. This forms a high-valent Pd(II) complex. The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electron density of the palladium center, which is modulated by the supporting ligands.[10][11]
-
Transmetalation: The coupling partner, typically an organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagent, transfers its organic group to the Pd(II) complex, displacing the halide. In the case of Suzuki coupling, this step is facilitated by a base which activates the organoboron species.[8]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][12]
Caption: General Palladium Cross-Coupling Cycle.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds due to the operational simplicity and the commercial availability and stability of boronic acid coupling partners.[8] It is exceptionally effective for the arylation and vinylation of halopyrazoles.
Causality Behind Component Selection:
-
Catalyst: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, but pre-formed Pd(0) sources like Pd(PPh₃)₄ or specialized pre-catalysts (e.g., XPhos Pd G2) are often more efficient, especially for less reactive chlorides.[13]
-
Ligand: Triphenylphosphine (PPh₃) is a workhorse ligand. However, for challenging substrates (e.g., sterically hindered or electron-rich pyrazoles), bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are superior as they promote both oxidative addition and reductive elimination.[11][14]
-
Base: An inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential.[15] Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can significantly impact yield, with stronger bases like K₃PO₄ often required for less reactive systems.[14]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol details the coupling of a generic 4-bromopyrazole with an arylboronic acid.
Materials & Equipment:
-
N-substituted 4-bromopyrazole
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Schlenk tube or microwave vial, magnetic stirrer, heating mantle/oil bath
-
Standard glassware for workup and purification (silica gel chromatography)
Workflow Diagram:
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a Schlenk tube, add the N-substituted 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Na₂CO₃ (2.5 mmol, 2.5 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Stir the mixture to form a suspension.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the tube under a positive flow of inert gas.
-
Seal the tube tightly and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Table 1: Optimized Suzuki-Miyaura Conditions for Pyrazole Derivatives
| Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | XPhos | K₃PO₄ (2) | Dioxane/H₂O | 80 | 95 | [13] |
| 1-Methyl-4-bromopyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | ~85 | [15] |
| 3-Bromopyrazole (unprotected) | Phenylboronic acid | P1 Precatalyst (1.5) | XPhos | K₃PO₄ (2) | Dioxane/H₂O | 60 | 86 | [14] |
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a critical transformation in the synthesis of countless pharmaceuticals.[3] Applying this reaction to pyrazoles can be challenging due to the potential for the pyrazole nitrogen atoms to act as competing ligands and inhibit the catalyst.[16] However, with the right choice of ligand and conditions, this reaction is highly effective.
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly sensitive to the ligand. Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., tBuXPhos, AdBrettPhos, tBuDavePhos) are essential.[17][18] These ligands create a sterically hindered, electron-rich palladium center that favors the reductive elimination of the C-N bond and prevents catalyst inhibition.[2]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[19] They are strong enough to deprotonate the amine nucleophile without competing in the reaction.
-
Substrate Protection: For pyrazoles with a free N-H group or other reactive sites (like a 3-amino group), protection may be necessary to prevent side reactions.[16] A trityl group on the pyrazole nitrogen or a Boc group on an amino substituent can be effective.[16][17]
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with an Aliphatic Amine
This protocol is adapted from studies on C4-amination of protected pyrazoles.[2][17][20]
Materials & Equipment:
-
4-Bromo-1-tritylpyrazole
-
Aliphatic Amine (e.g., morpholine, piperidine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line technique is highly recommended.
Step-by-Step Procedure:
-
Inside a glovebox: Add 4-bromo-1-tritylpyrazole (0.5 mmol, 1.0 equiv), NaOtBu (0.7 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and tBuDavePhos (0.04 mmol, 8 mol%) to a microwave vial or Schlenk tube equipped with a stir bar.
-
Add anhydrous toluene (2 mL).
-
Add the amine (0.6 mmol, 1.2 equiv) via syringe.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography.
Table 2: Representative Buchwald-Hartwig Conditions for Pyrazole Derivatives
| Pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd₂(dba)₃ (2) | tBuDavePhos (8) | NaOtBu (1.4) | Toluene | 110 | 90 | [17] |
| 4-Iodo-1-methyl-3-(Boc-amino)pyrazole | Aniline | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (2) | t-AmylOH | 110 | 78 | [16] |
| 4-Bromo-1H-pyrazole (unprotected) | Morpholine | P4 Precatalyst (1.5) | tBuBrettPhos | LHMDS (2.2) | Dioxane | 100 | 85 | [18][19] |
Other Key Transformations: Heck, Sonogashira, and C-H Functionalization
Beyond Suzuki and Buchwald-Hartwig, other palladium-catalyzed reactions offer powerful ways to diversify the pyrazole scaffold.
-
Heck Reaction: Forms C-C bonds by coupling halopyrazoles with alkenes, providing access to styryl- and other alkenyl-pyrazoles.[21][22][23] The reaction typically uses a palladium source like Pd(OAc)₂ and a phosphine ligand in the presence of a base like triethylamine.
-
Sonogashira Coupling: Couples halopyrazoles with terminal alkynes to synthesize valuable alkynylpyrazole building blocks.[24][25][26] This reaction uniquely employs a dual-catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI).[26]
-
Direct C-H Functionalization: Represents a more modern, atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the pyrazole ring.[6][7] In these reactions, a C-H bond on the pyrazole is activated directly by the palladium catalyst, often guided by a directing group.[27][28] This approach can provide access to functionalized pyrazoles that are difficult to obtain through traditional cross-coupling.[29][30]
Troubleshooting and Practical Insights
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Field-Proven Insights:
-
"Homeopathic" Palladium is a Myth in Practice: While some reactions work with very low catalyst loadings (ppm levels), starting optimizations at 1-5 mol% is a robust strategy.[31]
-
Ligand Choice is Paramount: If a reaction with PPh₃ fails, do not just increase temperature or time. Switch to a more specialized ligand from the Buchwald or Hartwig portfolio. This is often the solution.[11]
-
The "Unprotected N-H" Problem: The acidic N-H protons on azoles like pyrazole can inhibit catalysis.[14] While some modern protocols can handle unprotected heterocycles, protection (e.g., with a Boc, Trityl, or Benzyl group) is a reliable strategy to ensure reproducibility, especially on a larger scale.
-
Microwave Irradiation: For high-throughput synthesis or rapid optimization, microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[2][32]
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyridazines from Pyrazole-4-carbaldehydes
Introduction: The Prominence of the Pyrazolo[3,4-d]pyridazine Scaffold in Modern Drug Discovery
The fusion of pyrazole and pyridazine ring systems to form the pyrazolo[3,4-d]pyridazine core has emerged as a privileged scaffold in medicinal chemistry. This heterocyclic framework is a bioisostere of purine, allowing it to interact with a wide array of biological targets with high affinity and selectivity.[1] Consequently, derivatives of pyrazolo[3,4-d]pyridazine have demonstrated significant therapeutic potential across various disease areas. Notably, they have been investigated as potent inhibitors of several key enzymes implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[2][3][4] The development of robust and efficient synthetic routes to access this important chemical space is therefore of paramount importance to researchers in drug discovery and development.
This application note provides a detailed guide to the synthesis of pyrazolo[3,4-d]pyridazines, with a particular focus on a strategic and accessible pathway commencing from readily available pyrazole-4-carbaldehydes. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Synthetic Strategy: A Two-Step Approach from Pyrazole-4-carbaldehydes
The synthesis of the pyrazolo[3,4-d]pyridazine core from pyrazole-4-carbaldehydes is elegantly achieved through a two-step sequence involving an initial Knoevenagel condensation followed by a cyclocondensation with hydrazine. This approach offers a high degree of flexibility, allowing for the introduction of various substituents on both the pyrazole and the newly formed pyridazine ring.
Step 1: Synthesis of Pyrazole-4-carbaldehyde Precursors
The versatility of this synthetic approach begins with the accessibility of substituted pyrazole-4-carbaldehydes. A common and effective method for their preparation is the Vilsmeier-Haack reaction, which introduces a formyl group at the C4 position of a pyrazole ring.[5][6] This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. The starting pyrazoles can be synthesized through various established methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazines.[7][8][9]
Step 2: Cyclocondensation with Hydrazine
The cornerstone of this synthetic route is the reaction of the pyrazole-4-carbaldehyde with hydrazine hydrate. This transformation proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to construct the pyridazine ring. The reaction is typically conducted in a protic solvent such as ethanol and may be catalyzed by a small amount of acid.
Mechanistic Insights
The formation of the pyrazolo[3,4-d]pyridazine ring from a pyrazole-4-carbaldehyde and hydrazine is a classic example of a cyclocondensation reaction. The mechanism can be broken down into two key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This is followed by a proton transfer and subsequent dehydration to yield the corresponding pyrazole-4-carbaldehyde hydrazone.
-
Intramolecular Cyclization and Aromatization: The newly formed hydrazone then undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazone attacks the C5 position of the pyrazole ring, leading to the formation of a dihydropyrazolo[3,4-d]pyridazine intermediate. Subsequent oxidation, often facilitated by air or a mild oxidizing agent, results in the aromatization of the newly formed pyridazine ring to yield the final pyrazolo[3,4-d]pyridazine product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol provides a general method for the formylation of a substituted pyrazole.
Materials:
-
Substituted pyrazole (1.0 eq)
-
Dimethylformamide (DMF) (10 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted pyrazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole-4-carbaldehyde.
Data Presentation:
| Compound | Starting Pyrazole | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1-Phenyl-1H-pyrazole | 85 | 9.98 (s, 1H, CHO), 8.35 (s, 1H, pyrazole-H), 8.01 (s, 1H, pyrazole-H), 7.80-7.75 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H) |
| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 1,3-Dimethyl-1H-pyrazole | 78 | 9.85 (s, 1H, CHO), 8.10 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃), 2.50 (s, 3H, C-CH₃) |
Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine
This protocol details the cyclocondensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate.
Materials:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Hydrazine hydrate (80% solution) (1.5 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Deionized water
Procedure:
-
To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol in a round-bottom flask, add hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold deionized water to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-1H-pyrazolo[3,4-d]pyridazine.
Data Presentation:
| Product | Starting Aldehyde | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 92 | 188-190 | 9.65 (s, 1H, pyridazine-H), 9.30 (s, 1H, pyridazine-H), 8.80 (s, 1H, pyrazole-H), 8.20-8.15 (m, 2H, Ar-H), 7.65-7.55 (m, 3H, Ar-H) |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for pyrazolo[3,4-d]pyridazines.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous analytical characterization of the products at each stage.
-
Reaction Monitoring: The progress of both the Vilsmeier-Haack reaction and the cyclocondensation should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials.
-
Structural Confirmation: The identity and purity of the synthesized pyrazole-4-carbaldehydes and the final pyrazolo[3,4-d]pyridazine products must be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Physical Properties: The melting point of the final crystalline products should be determined and compared with literature values where available. A sharp melting point is indicative of high purity.
By adhering to these validation steps, researchers can ensure the reliability and reproducibility of their synthetic results.
Conclusion and Future Perspectives
The synthesis of pyrazolo[3,4-d]pyridazines from pyrazole-4-carbaldehydes represents a highly efficient and versatile strategy for accessing this medicinally important class of compounds. The protocols detailed in this application note provide a solid foundation for researchers to synthesize a diverse library of derivatives for biological screening. The straightforward nature of the reactions, coupled with the ready availability of the starting materials, makes this an attractive approach for both academic and industrial laboratories. Future work in this area may focus on the development of one-pot procedures to further streamline the synthesis and the exploration of a broader range of substituted pyrazoles and hydrazines to expand the accessible chemical space. The continued exploration of the biological activities of novel pyrazolo[3,4-d]pyridazine derivatives holds great promise for the discovery of new therapeutic agents.
References
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Leveraging 1-Tert-Butyl-3,5-Dimethyl-1H-pyrazole-4-Carbaldehyde for the Design of Potent and Selective Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibitor Design
Protein kinases, as central regulators of a vast array of cellular processes, represent a pivotal class of drug targets, particularly in the fields of oncology and immunology.[1] The dysregulation of kinase signaling is a hallmark of numerous diseases, making the development of small molecule inhibitors a cornerstone of modern therapeutic strategies. Within the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" due to its versatile synthetic accessibility, favorable drug-like properties, and its capacity to engage in key interactions within the ATP-binding site of kinases.[2] A multitude of FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[3]
This technical guide focuses on the strategic application of a specific, highly functionalized building block, 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , in the rational design of novel kinase inhibitors. The unique substitution pattern of this molecule offers distinct advantages for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The Rationale for Employing this compound:
-
The Tert-Butyl Group: This bulky, lipophilic group is not merely a passive substituent. It plays a crucial role in occupying hydrophobic pockets within the kinase ATP-binding site. For instance, in the p38α MAP kinase inhibitor BIRB 796, the tert-butyl group is a critical binding element, occupying a lipophilic domain that becomes accessible upon the rearrangement of the activation loop.[4][5] This interaction can significantly enhance binding affinity and contribute to the inhibitor's selectivity profile.[4][6] The strategic placement of a tert-butyl group can therefore be a key design element for achieving high potency and selectivity.[6]
-
The Dimethyl Groups: The methyl groups at positions 3 and 5 of the pyrazole ring can also contribute to favorable van der Waals interactions within the ATP-binding site. Furthermore, their presence influences the electronics of the pyrazole ring system and can serve as a platform for further structural modifications if required.
-
The Carbaldehyde Functionality: The aldehyde group at the 4-position is a versatile chemical handle that allows for the straightforward introduction of diverse chemical moieties through reactions such as reductive amination.[2] This enables the rapid generation of compound libraries with varied substituents, facilitating the exploration of the chemical space around the pyrazole core to optimize interactions with the target kinase.
These collective features make this compound an invaluable starting material for medicinal chemists aiming to develop the next generation of targeted kinase inhibitors.
Synthesis of this compound
The synthesis of the title compound is readily achievable through a Vilsmeier-Haack formylation of the corresponding N-alkylated pyrazole. This reaction is a reliable and scalable method for introducing a formyl group onto electron-rich heterocyclic systems.
Protocol 1: Vilsmeier-Haack Formylation
This protocol describes the formylation of 1-tert-butyl-3,5-dimethyl-1H-pyrazole to yield this compound.
Materials:
-
1-tert-butyl-3,5-dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Derivatization via Reductive Amination: Building a Kinase Inhibitor Library
The aldehyde functionality of this compound is a gateway to a diverse library of potential kinase inhibitors. Reductive amination is a robust and widely used method for forming a C-N bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.[2]
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the synthesis of amine derivatives from this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM or DCE, add the desired amine (1.1 equivalents). If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion. A catalytic amount of acetic acid can be added to promote this step, particularly with less reactive amines.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amine derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Biological Evaluation of Pyrazole-Based Kinase Inhibitors
Once a library of compounds has been synthesized, a systematic biological evaluation is crucial to identify potent and selective kinase inhibitors. This typically involves a combination of in vitro biochemical assays and cell-based assays.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and the inhibitory potential of the synthesized compounds.[7]
Materials:
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized pyrazole compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 5 µL of the diluted test compounds, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and gently mix.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP (at a concentration close to its Km for the specific kinase) and the substrate to each well.
-
Kinase Reaction: Incubate the reaction for 60 minutes at 30 °C.
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the synthesized compounds on the metabolic activity of cancer cell lines, providing an indication of their anti-proliferative effects.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator at 37 °C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value for each compound.
Data Presentation and Structure-Activity Relationship (SAR)
The data obtained from the biological assays should be systematically organized to facilitate SAR analysis. This will help in identifying the structural features that contribute to potency and selectivity.
Table 1: Representative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Line | EC₅₀ (µM) | Reference |
| Afuresertib | Akt1 | 0.02 (Ki) | HCT116 (colon) | 0.95 | [9] |
| Ruxolitinib | JAK1/JAK2 | ~3 | - | - | [9] |
| Compound A | CDK1 | 1520 | HepG2 (liver) | 1.52 | [1] |
| Compound B | Aurora A | 28.9 | LoVo (colon) | 0.789 | [10] |
| Compound C | p38α | - | - | - | [4] |
| Compound D | CDK8 | 398.8 | - | - | [11] |
Note: The compounds listed are representative pyrazole-based kinase inhibitors and are not directly derived from this compound. The data is presented to illustrate the potential of the pyrazole scaffold.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound is a strategically designed building block for the development of novel kinase inhibitors. Its unique substitution pattern, featuring a bulky tert-butyl group for enhanced hydrophobic interactions, methyl groups for potential van der Waals contacts, and a versatile aldehyde handle for library synthesis, makes it an attractive starting point for drug discovery campaigns. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of kinase inhibitors derived from this promising scaffold. By leveraging a rational design approach and systematic SAR studies, researchers can harness the potential of this pyrazole derivative to discover potent and selective kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Aldehydes in Pyrazole Scaffolds
Introduction: The Significance of Pyrazole Alcohols in Medicinal Chemistry and Drug Development
The pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to its unique physicochemical properties and versatile biological activities. The transformation of pyrazole aldehydes to their corresponding primary alcohols is a critical synthetic step, yielding key intermediates for the synthesis of complex drug candidates. These pyrazolyl-methanol derivatives serve as valuable building blocks, enabling further functionalization and the exploration of novel chemical space. This guide provides detailed experimental procedures for the reduction of the aldehyde group in pyrazoles, offering insights into the selection of appropriate reducing agents and reaction conditions to empower researchers in their drug discovery endeavors.
Choosing the Right Tool for the Job: A Comparative Overview of Reduction Methods
The selection of a reducing agent for the conversion of a pyrazole aldehyde to an alcohol is dictated by several factors, including the presence of other functional groups, desired chemoselectivity, scalability, and safety considerations. This section outlines the most common and reliable methods for this transformation.
| Method | Reducing Agent | Typical Solvents | Temperature | Selectivity & Remarks |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF | 0 °C to Room Temp. | Excellent chemoselectivity for aldehydes and ketones. Tolerates many other functional groups.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Room Temp. | Powerful reducing agent; will also reduce esters, carboxylic acids, amides, and nitriles. Requires anhydrous conditions.[2] | |
| Catalytic Hydrogenation | H₂ gas with Pd/C catalyst | Methanol, Ethanol, Ethyl Acetate | Room Temp. | Can be highly chemoselective with the right catalyst and conditions. May also reduce other unsaturated groups.[3] |
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Reduction of a Pyrazole Aldehyde
This protocol describes a general and highly effective method for the chemoselective reduction of a pyrazole aldehyde using sodium borohydride, a mild and versatile reducing agent.[1]
Rationale: Sodium borohydride is the reagent of choice for this transformation when the pyrazole scaffold contains other reducible functional groups that need to be preserved, such as esters or amides. The reaction is typically clean, high-yielding, and straightforward to perform.[4]
Diagram of the Experimental Workflow:
References
Application Notes & Protocols: Strategic Derivatization of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde for Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][5][6][7] This guide focuses on 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a versatile synthetic intermediate. The N1-tert-butyl group enhances metabolic stability and lipophilicity, while the C3 and C5 methyl groups fine-tune the electronic and steric profile. The C4-carbaldehyde function serves as a critical reactive handle for molecular elaboration. Herein, we provide detailed protocols and scientific rationale for key derivatization reactions—reductive amination, Knoevenagel condensation, Wittig reaction, oxidation, and reduction—to generate diverse compound libraries for drug discovery programs.
Synthesis of the Starting Material: this compound
The most common and efficient method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[8][9][10][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic formylation on the electron-rich pyrazole ring.
Protocol 1: Vilsmeier-Haack Formylation
Rationale: The Vilsmeier-Haack reaction is well-suited for electron-rich heterocycles. The pyrazole ring, particularly with electron-donating alkyl substituents, is sufficiently activated for this transformation. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which is the active electrophile.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF or an inert solvent like dichloromethane and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.[12]
Derivatization via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.
Protocol 2: Synthesis of N-Substituted Aminomethyl Pyrazoles
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing protonated imines in situ.[13] It is less basic and more tolerant of acidic conditions that favor imine formation compared to other hydrides like sodium cyanoborohydride.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equiv.).
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate.[13]
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, typically with a CH₂Cl₂/methanol or hexane/ethyl acetate gradient) to obtain the desired aminomethyl pyrazole derivative.
Workflow for Reductive Amination:
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. benchchem.com [benchchem.com]
- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. ineosopen.org [ineosopen.org]
Application Notes and Protocols for the Synthesis of Agrochemicals: A Guide to Triazole Fungicides and Sulfonylurea Herbicides
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of two pivotal classes of agrochemicals: triazole fungicides and sulfonylurea herbicides. This document emphasizes not only the practical execution of synthetic protocols but also the underlying chemical principles and rationale that govern these processes, ensuring a deep, applicable understanding for the user.
Introduction: The Central Role of Synthesis in Modern Crop Protection
The ever-present challenge of ensuring global food security necessitates the continuous development of effective and environmentally conscious agrochemicals. Synthetic chemistry is the cornerstone of this endeavor, enabling the design and production of novel herbicides and fungicides with improved efficacy, selectivity, and safety profiles.[1][2] This guide focuses on two commercially significant classes: the triazole fungicides, which are crucial for controlling a broad spectrum of fungal diseases in crops, and the sulfonylurea herbicides, renowned for their high potency at low application rates.[3][4]
We will explore detailed synthetic protocols for representative molecules of each class—Tebuconazole and Chlorsulfuron. Beyond mere procedural steps, we will delve into the mechanistic causality behind the selection of reagents and reaction conditions, providing a framework for troubleshooting and optimization. Furthermore, this guide embraces the principles of green chemistry, discussing sustainable alternatives to traditional synthetic methods.[5][6]
Part 1: Synthesis of a Triazole Fungicide - Tebuconazole
Triazole fungicides are a major class of agrochemicals that protect a wide range of crops from fungal pathogens.[7] Their mode of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7][8] The disruption of ergosterol production leads to impaired fungal growth and cell death.[9] Tebuconazole is a widely used, broad-spectrum triazole fungicide.[2][10]
Synthetic Pathway Overview: A Multi-Step Approach to Tebuconazole
The synthesis of Tebuconazole from 4-chlorobenzaldehyde and pinacolone is a well-established route that proceeds through several key transformations: an Aldol condensation, followed by hydrogenation, epoxidation, and finally, a ring-opening reaction with 1,2,4-triazole.[7][11]
Caption: Synthetic workflow for Tebuconazole.
Detailed Protocol for the Synthesis of Tebuconazole
This protocol is a composite of established methods, optimized for yield and purity.[7][11][12]
Step 1: Aldol Condensation to form 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one
-
Rationale: This step constructs the carbon backbone of the molecule. The use of a strongly basic ion exchange resin as a catalyst offers a greener alternative to traditional soluble bases, simplifying workup and catalyst recovery.[7] Carbon dioxide is used to neutralize the reaction, avoiding the introduction of strong mineral acids.[7]
-
Procedure:
-
To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) and pinacolone (1.2 eq) in a suitable solvent like toluene, add a strongly basic ion exchange resin (e.g., Amberlite IRA-400) (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture, filter off the resin, and wash it with toluene.
-
Bubble carbon dioxide gas through the filtrate to neutralize any residual base.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
-
Step 2: Hydrogenation to 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one
-
Rationale: The carbon-carbon double bond is selectively reduced. While catalytic hydrogenation with H₂/Pd-C is common, using a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can offer improved selectivity and avoid the need for high-pressure equipment.[11]
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in an anhydrous solvent like THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Red-Al (1.1 eq) in toluene, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion.
-
Carefully quench the reaction by the slow addition of water, followed by a 15% NaOH solution.
-
Filter the resulting precipitate and wash it with THF.
-
Separate the organic layer from the aqueous layer, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Epoxidation to 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane
-
Rationale: This step introduces the reactive epoxide ring, which is the site for the subsequent nucleophilic attack by the triazole. A common method involves the in-situ formation of a sulfonium ylide from dimethyl sulfide and dimethyl sulfate, which then acts as the epoxidizing agent.[12]
-
Procedure:
-
To a mixture of the ketone from Step 2 (1.0 eq), dimethyl sulfide (1.2 eq), and a phase-transfer catalyst (e.g., TBAB, 0.02 eq) in a suitable solvent like DMSO, add powdered potassium hydroxide (1.5 eq).
-
Slowly add dimethyl sulfate (1.1 eq) to the mixture, keeping the temperature below 30 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with a solvent like toluene.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxirane.[12]
-
Step 4: Ring-opening with 1,2,4-Triazole to form Tebuconazole
-
Rationale: The final step involves the nucleophilic ring-opening of the epoxide by 1,2,4-triazole. This reaction is base-catalyzed, and the use of a selective catalyst like N,N-dimethyl-4-aminopyridine (DMAP) can improve the yield and purity of the final product by favoring the desired regioisomer.[7][13] The reaction can also be performed in water, offering a greener solvent alternative.[1][14]
-
Procedure:
-
To a solution of the oxirane from Step 3 (1.0 eq) in a solvent such as dimethyl sulfoxide (DMSO), add 1,2,4-triazole (1.2 eq), powdered sodium hydroxide (1.5 eq), and a catalytic amount of DMAP (0.05 eq).[12]
-
Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by HPLC).
-
Cool the mixture and pour it into water.
-
The crude Tebuconazole will precipitate. Filter the solid, wash it with water, and then recrystallize from a suitable solvent (e.g., toluene or isopropanol) to obtain the purified product.[12]
-
Quantitative Data for Tebuconazole Synthesis
| Step | Reaction | Typical Yield | Typical Purity (by HPLC/GC) |
| 1 | Aldol Condensation | >95% | >97% (GC)[7] |
| 2 | Hydrogenation | ~99% | >97%[11] |
| 3 | Epoxidation | ~85% | (Used directly in next step)[12] |
| 4 | Ring-opening | ~67-85% | >98% (HPLC)[7][12] |
Troubleshooting Common Issues in Tebuconazole Synthesis
-
Low yield in Step 1: Ensure the basic resin is active and the reaction is run under anhydrous conditions to prevent side reactions.
-
Formation of by-products in Step 4: The ring-opening can lead to two isomers. Using a selective catalyst like DMAP can help.[13] High temperatures can also lead to the formation of impurities like 1,3,4-oxadiazoles, so optimizing the reaction temperature is crucial.[15]
-
Difficulty in crystallization of the final product: Impurities can inhibit crystallization. Ensure the crude product is sufficiently pure before attempting crystallization. Scratching the flask or adding a seed crystal can help induce crystallization.[15]
Part 2: Synthesis of a Sulfonylurea Herbicide - Chlorsulfuron
Sulfonylurea herbicides are characterized by their high efficacy at very low application rates and low mammalian toxicity.[16][17] They act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[4][18][19] Chlorsulfuron is a classic example of a sulfonylurea herbicide used for broadleaf weed control in cereal crops.[20][21]
Synthetic Pathway Overview: Convergent Synthesis of Chlorsulfuron
The synthesis of Chlorsulfuron is typically a convergent process, involving the preparation of a sulfonyl isocyanate intermediate which is then coupled with an amino-heterocycle.[20] Greener and safer alternatives to the use of highly toxic phosgene for the synthesis of the isocyanate have been developed.[22][23]
Caption: Convergent synthesis of Chlorsulfuron.
Detailed Protocol for the Synthesis of Chlorsulfuron
This protocol utilizes a safer alternative to phosgene for the formation of the key sulfonyl isocyanate intermediate.[23]
Step 1: Synthesis of 2-Chlorobenzenesulfonyl isocyanate
-
Rationale: The traditional use of phosgene to convert the sulfonamide to the isocyanate is hazardous. Trichloromethyl chloroformate (diphosgene) or triphosgene are safer, liquid alternatives that generate phosgene in situ.[23] This approach avoids handling highly toxic gaseous phosgene.[22]
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, place a solution of 2-chlorobenzenesulfonamide (1.0 eq) in a dry, inert solvent like xylene.
-
Heat the mixture to reflux.
-
Slowly add a solution of trichloromethyl chloroformate (0.5-1.5 eq) in the same solvent.[23]
-
Continue refluxing for 2-4 hours, monitoring the reaction for the disappearance of the starting material.
-
The resulting solution of 2-chlorobenzenesulfonyl isocyanate is typically used directly in the next step without isolation.
-
Step 2: Coupling with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine to form Chlorsulfuron
-
Rationale: This is the final bond-forming step. The highly reactive isocyanate readily couples with the amino group of the triazine derivative to form the sulfonylurea bridge. The reaction is typically carried out in an inert solvent.
-
Procedure:
-
In a separate vessel, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in a dry, aprotic solvent like acetonitrile.
-
Cool the solution of the sulfonyl isocyanate from Step 1 to room temperature.
-
Slowly add the solution of the amino-triazine to the sulfonyl isocyanate solution with stirring.
-
An exotherm may be observed. Maintain the temperature with cooling if necessary.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or HPLC).
-
The product, Chlorsulfuron, will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data for Chlorsulfuron Synthesis
| Step | Reaction | Typical Yield | Typical Purity |
| 1 & 2 | One-pot Isocyanate formation and Coupling | >90% (overall) | >95% |
Troubleshooting Common Issues in Chlorsulfuron Synthesis
-
Low yield: The primary cause of low yield is often moisture. Both the sulfonyl isocyanate intermediate and the starting reagents are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Side reactions: The sulfonyl isocyanate can react with itself or other nucleophiles if present. The slow addition of the amino-triazine and maintaining a moderate temperature can help minimize side reactions.
-
Degradation of Chlorsulfuron: Sulfonylureas can degrade in soil through hydrolysis and microbial action, with hydrolysis being faster under acidic conditions.[17][24] While this is an environmental fate consideration, it's also important to be aware of the compound's stability during workup and storage.
Conclusion: Advancing Agrochemical Synthesis
The synthesis of agrochemicals like Tebuconazole and Chlorsulfuron is a testament to the power of organic chemistry in addressing critical agricultural needs. A thorough understanding of the reaction mechanisms, the rationale behind procedural choices, and potential pitfalls is essential for successful and efficient synthesis. As the field evolves, the integration of greener and more sustainable practices, such as the use of safer reagents and alternative solvents, will continue to be a driving force in the development of the next generation of crop protection agents.[5][25]
References
- 1. Simple new process method for synthesizing tebuconazole in water phase - Eureka | Patsnap [eureka.patsnap.com]
- 2. Efficient Adsorption of Tebuconazole in Aqueous Solution by Calcium Modified Water Hyacinth-Based Biochar: Adsorption Kinetics, Mechanism, and Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmprogress.com [farmprogress.com]
- 4. kenso.com.au [kenso.com.au]
- 5. jddhs.com [jddhs.com]
- 6. jddhs.com [jddhs.com]
- 7. Synthesis and Characterization of Fungicide Tebuconazole | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. isres.org [isres.org]
- 10. scribd.com [scribd.com]
- 11. CN103435564A - Preparation method of tebuconazole - Google Patents [patents.google.com]
- 12. A Process For The Preparation Of Fungicide Tebuconazole 1 (4 [quickcompany.in]
- 13. researchgate.net [researchgate.net]
- 14. Simple new process method for synthesizing tebuconazole in water phase (2018) | Guo Jianfa | 1 Citations [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. gsrpdf.lib.msu.edu [gsrpdf.lib.msu.edu]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Chlorsulfuron - Wikipedia [en.wikipedia.org]
- 21. Chlorsulfuron | C12H12ClN5O4S | CID 47491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 24. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The primary and most effective method for synthesizing this target molecule is a two-step process: first, the synthesis of the 1-tert-butyl-3,5-dimethyl-1H-pyrazole precursor, followed by its formylation at the C4 position via the Vilsmeier-Haack reaction.[1][2] This guide is structured to address common challenges and frequently asked questions encountered during this process.
Section 1: Synthesis Overview and Core Mechanism
The overall synthesis proceeds as follows:
Caption: Overall two-step synthesis workflow.
The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack (V-H) reaction is a powerful method for formylating electron-rich heterocyclic compounds.[3][4] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the pyrazole ring.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[4][5]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[6][7] The pyrazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, particularly at the C4 position which is not flanked by the electron-withdrawing nitrogen atoms.[6]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[1]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Section 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole (Starting Material)
This procedure is adapted from standard pyrazole synthesis methodologies involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Slowly add tert-butylhydrazine hydrochloride (1.0-1.1 eq) to the stirred solution at room temperature. If using the hydrochloride salt, add a base like sodium acetate (1.1 eq) to liberate the free hydrazine.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified further by column chromatography if necessary.
Protocol 2.2: Vilsmeier-Haack Formylation
This protocol details the core formylation step. Strict adherence to anhydrous conditions is paramount for success.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath.[2]
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃, 1.5-3.0 eq) dropwise to the cooled DMF with vigorous stirring.[2] The addition should be slow to control the exothermic reaction. The Vilsmeier reagent may precipitate as a colorless to pale yellow solid or viscous liquid.[2][9]
-
Reagent Maturation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the reagent.[2]
-
Pyrazole Addition: Dissolve the 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or other suitable solvent (like dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-90 °C and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
Protocol 2.3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium acetate. This step is highly exothermic and hydrolyzes the intermediate and neutralizes the acidic medium.
-
pH Adjustment: Stir the quenched mixture until all the ice has melted. Adjust the pH to ~7-8 using a saturated NaOH or Na₂CO₃ solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[10]
Section 3: Troubleshooting Guide & FAQs
Caption: Troubleshooting decision tree for low yield issues.
Q1: My reaction yields are very low or I'm getting no product. What are the most critical factors to check?
A1: This is a common issue that typically points to one of three areas:
-
Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Even atmospheric moisture can quench the reagent. Performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
-
Reagent Quality: The purity of your starting materials is critical. POCl₃ should be a clear, colorless liquid; if it is yellow or fuming excessively, it may have decomposed. DMF should be anhydrous; if it has a fishy smell, it has likely decomposed to dimethylamine, which can interfere with the reaction.[11]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be done at 0 °C to prevent degradation. Conversely, the subsequent reaction with the pyrazole often requires heating (60-90 °C) to proceed at a reasonable rate. Insufficient heating can lead to an incomplete reaction.
Q2: When I add POCl₃ to DMF, a thick white/yellow precipitate forms and my magnetic stir bar gets stuck. Is this normal?
A2: Yes, this is entirely normal. The precipitate is the Vilsmeier reagent itself.[9] A standard magnetic stir bar may not have enough torque to stir the resulting thick slurry.
-
Solution 1 (Recommended): Use an overhead mechanical stirrer. This provides the necessary power to keep the mixture homogenous.
-
Solution 2: If a mechanical stirrer is unavailable, use a larger, football-shaped magnetic stir bar and a flask that is no more than half full. Add the POCl₃ very slowly to manage the viscosity.
-
Solution 3: Consider using a co-solvent like anhydrous dichloromethane (DCM) or chloroform along with DMF. This can help keep the reagent partially dissolved and the mixture more mobile.[3][11]
Q3: My TLC shows a lot of remaining starting material even after several hours of heating. How can I push the reaction to completion?
A3: This indicates that the electrophilic substitution is slow or has stalled.
-
Increase Temperature: If you are running the reaction at 60 °C, consider increasing the temperature to 80-90 °C.
-
Increase Reaction Time: Some substrates require longer reaction times. Monitor by TLC every 2 hours and continue heating until the starting material spot has disappeared or is minimal.
-
Check Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common ratio is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the pyrazole substrate. Using a higher excess can help drive the reaction to completion.
Q4: I'm having trouble purifying the final product. It comes off the column as a sticky oil. What can I do?
A4: While column chromatography is standard, other methods can be effective.
-
Crystallization: The target compound is a solid at room temperature.[12] Try to crystallize the crude product from a solvent system like hexane/ethyl acetate or ethanol/water.
-
Acid-Base Wash: If the main impurities are basic (e.g., unreacted DMF decomposition products), an additional wash of the organic layer with dilute acid (e.g., 1M HCl) during work-up can help remove them before chromatography.[13]
-
Salt Formation: For particularly stubborn purifications, the pyrazole product can be protonated with an acid to form a salt, which can be crystallized and then neutralized to recover the pure product.[14]
Section 4: Data Summary Table
The following table summarizes key reaction parameters and their expected impact on the Vilsmeier-Haack formylation step.
| Parameter | Condition | Expected Outcome & Rationale |
| POCl₃ Equivalents | 1.1 - 1.5 eq | May result in incomplete reaction. Not enough electrophile is generated. |
| 1.5 - 3.0 eq (Optimal) | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. | |
| > 3.0 eq | Can lead to more side products and a more difficult/vigorous quench. | |
| Temperature | 25 - 50 °C | Reaction is often slow and may not go to completion. |
| 60 - 90 °C (Optimal) | Provides sufficient activation energy for the electrophilic attack on the pyrazole ring. | |
| > 100 °C | Increased risk of side product formation and reagent decomposition.[1] | |
| Reaction Time | 1 - 2 hours | Likely incomplete. |
| 2 - 6 hours (Optimal) | Typically sufficient for full conversion, but should be monitored by TLC. | |
| > 8 hours | Little benefit if the reaction is already complete; may increase side products. |
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Unit 4 Pyrazole | PDF [slideshare.net]
- 8. pure.uj.ac.za [pure.uj.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. 1-(TERT-BUTYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 647824-51-9 [chemicalbook.com]
- 13. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Welcome to the technical support center for the purification of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges encountered during its purification.
I. Understanding the Molecule and Potential Impurities
This compound is typically synthesized via the Vilsmeier-Haack formylation of 1-tert-butyl-3,5-dimethyl-1H-pyrazole. While this is an efficient method, it can lead to several impurities that may complicate purification. A foundational understanding of the reaction mechanism is key to anticipating and addressing these challenges.
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[1]. The reactive electrophile, a chloroiminium ion, attacks the electron-rich pyrazole ring at the 4-position.
Common Impurities to Consider:
-
Unreacted Starting Material: Incomplete formylation can leave residual 1-tert-butyl-3,5-dimethyl-1H-pyrazole in the crude product.
-
Over-formylation or Side-products: While less common for this substrate, harsh reaction conditions could potentially lead to minor side reactions.
-
Hydrolyzed Vilsmeier Reagent: Residual DMF and its byproducts from the work-up can be present.
-
Solvent Residues: Inadequate drying will leave residual solvents from the reaction or extraction steps.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: An oily product often indicates the presence of impurities that are depressing the melting point or residual solvent.
-
Initial Troubleshooting: First, ensure all solvent has been removed under high vacuum. Gentle heating (e.g., 40-50 °C) under vacuum can aid in the removal of stubborn solvents like DMF.
-
Scratching: Try to induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble, such as hexanes or diethyl ether. Stir or sonicate the mixture. This can help to "wash" away impurities that are keeping your product oily, often causing the product to precipitate as a solid.
Q2: I performed a recrystallization, but the purity did not improve significantly. What went wrong?
A2: This is a common issue that usually points to the selection of an inappropriate solvent system or procedural missteps.
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below. For pyrazole derivatives, common solvents include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes[1].
-
Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests with your crude material in various solvents to identify the optimal one.
-
Slow Cooling is Crucial: Rapid cooling will cause the product to crash out of solution, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery.
-
Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly. A common combination for compounds of moderate polarity is ethyl acetate/hexanes.
Q3: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution is a frequent challenge in chromatography. Optimizing your mobile phase and column parameters is essential.
-
Mobile Phase Polarity: The key to good separation is finding a mobile phase that provides a significant difference in the retention factors (Rf) of your product and the impurity.
-
If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Fine-Tuning the Eluent System: For closely eluting spots, a small change in the solvent ratio can make a big difference. Try varying your hexane/ethyl acetate ratio in small increments (e.g., from 90:10 to 95:5). Sometimes, adding a small amount of a third solvent with different properties, like dichloromethane, can improve separation.
-
Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution can be used. Start with a less polar mobile phase to elute the less polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Column Parameters:
-
Column Size: Use a longer, narrower column for better separation of closely eluting compounds.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
III. Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol is a good starting point and should be optimized based on the specific nature of the impurities in your crude product.
-
Solvent Selection: Based on small-scale tests, select an appropriate solvent system. A mixture of ethyl acetate and hexanes is often a good choice for pyrazole-4-carbaldehydes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate at low to medium heat) until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat and slowly add the less polar solvent (e.g., hexanes) dropwise with swirling until the solution remains faintly cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent (hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This technique is highly effective for separating compounds with different polarities.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v)[2][3].
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system (wet packing is generally preferred to avoid air bubbles).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility | Difference in polarity and adsorption |
| Best for | Removing small amounts of impurities from a mostly pure solid | Separating complex mixtures with multiple components |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate/Hexanes[1] | Hexanes/Ethyl Acetate, Dichloromethane/Hexanes[2][3] |
| Throughput | High | Low to Medium |
| Solvent Consumption | Moderate | High |
IV. Visualizing the Purification Workflow
General Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
V. References
-
Benchchem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. In PubChem. Retrieved from --INVALID-LINK--
-
MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from --INVALID-LINK--
-
Kauno technologijos universitetas. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from --INVALID-LINK--
References
Common side reactions in the Vilsmeier-Haack formylation of pyrazoles.
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of 4-formylpyrazoles and other derivatives. As a cornerstone reaction in heterocyclic chemistry, the V-H formylation is prized for its efficiency. However, like any chemical transformation, it is not without its nuances. Success often hinges on a deep understanding of the reaction mechanism, the nature of the pyrazole substrate, and the appropriate handling of the Vilsmeier reagent.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is based on a synthesis of peer-reviewed literature and practical field experience to ensure both scientific accuracy and real-world applicability.
Understanding the Core Reaction: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic ring. The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃)[1][2].
The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, thus formylation overwhelmingly occurs at this position to yield the corresponding pyrazole-4-carbaldehyde[3].
// Nodes DMF [label="DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Substituted\nPyrazole", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Iminium Salt\nIntermediate", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="4-Formylpyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (Work-up)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DMF -> Vilsmeier_Reagent [label=" + POCl₃ "]; POCl3 -> Vilsmeier_Reagent [style=invis]; Pyrazole -> Intermediate [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Intermediate; Intermediate -> Product [label="Hydrolysis"]; H2O -> Intermediate [style=dashed]; } .enddot Caption: General Mechanism of the Vilsmeier-Haack Formylation of Pyrazoles.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the reaction, providing explanations for their cause and actionable steps for resolution.
Issue 1: Low or No Conversion of Starting Material
-
Question: I've run my V-H reaction overnight, but TLC and LC-MS analysis show only my starting pyrazole. What went wrong?
-
Answer: This is a common issue that can typically be traced back to two main factors: the reactivity of your pyrazole substrate or the integrity of your reagents.
-
Causality - Substrate Reactivity: The pyrazole ring must be sufficiently electron-rich to be attacked by the Vilsmeier reagent, which is a relatively weak electrophile[1].
-
N-H Pyrazoles: Pyrazoles without a substituent on the nitrogen (N-H pyrazoles) often fail to undergo formylation. The acidic N-H proton can react with the Vilsmeier reagent, deactivating the system. It is highly recommended to protect the nitrogen, for instance, with a phenyl or alkyl group, before attempting formylation[3].
-
Electron-Withdrawing Groups (EWGs): If your pyrazole is substituted with strong EWGs (e.g., nitro, cyano, or certain aryl groups with EWGs), the ring will be significantly deactivated. Formylation under these conditions may require much harsher conditions (higher temperatures and longer reaction times) and may still result in low yields[4].
-
-
Causality - Reagent Integrity: The Vilsmeier reagent is sensitive to moisture.
-
POCl₃: Phosphorus oxychloride can hydrolyze over time if not stored properly. If the bottle has been open for a long time or you do not observe fuming upon opening (a rough but common check), its activity may be compromised[5].
-
DMF: The DMF used must be anhydrous. Water will rapidly quench the Vilsmeier reagent.
-
-
Troubleshooting Protocol:
-
Verify Substrate Suitability: If using an N-H pyrazole, consider an N-alkylation or N-arylation step first. For pyrazoles with EWGs, consult the literature for precedents and be prepared to increase the reaction temperature significantly (e.g., to 120 °C or higher) and use a larger excess of the Vilsmeier reagent[4].
-
Use Fresh or Purified Reagents: Use a freshly opened bottle of POCl₃ or distill it prior to use. Ensure your DMF is anhydrous.
-
Optimize Reaction Conditions: If your substrate is moderately deactivated, incrementally increase the reaction temperature from room temperature to 60-80 °C, and then to 100-120 °C, monitoring the reaction by TLC at each stage. An increased stoichiometry of the Vilsmeier reagent (from 1.5-2.0 eq. to 4.0-5.0 eq.) can also drive the reaction to completion[6].
-
-
| Substituent Type on Pyrazole Ring | Typical Conditions | Expected Outcome |
| N-H (unsubstituted) | Standard (0 °C to RT) | No reaction or complex mixture[3]. |
| N-Alkyl / N-Aryl (electron-donating) | 0 °C to 70 °C, 2-6 h | Good to excellent yield[6]. |
| C-Alkyl / C-Aryl (electron-donating) | 25 °C to 80 °C, 4-8 h | Good yield. |
| C-Halo / C-Aryl (with EWGs) | 100 °C to 120 °C, 2-12 h | Low to moderate yield; may require excess reagent[4]. |
Issue 2: Formation of an Unexpected Chlorinated Byproduct
-
Question: My mass spec analysis shows a peak corresponding to my desired formylpyrazole plus a chlorine atom, but my starting material contained no chlorine. Where did it come from?
-
Answer: This is a known side reaction where the Vilsmeier-Haack conditions themselves act as a chlorinating agent. This is particularly prevalent if your pyrazole possesses a substituent that is susceptible to nucleophilic substitution.
-
Causality - Chlorination by POCl₃/Vilsmeier Reagent: The reaction mixture contains chloride ions and phosphorus-based species that can convert hydroxyl or alkoxy groups into chlorides. A documented example is the conversion of a 1-(2-hydroxyethyl)-pyrazole to the corresponding 1-(2-chloroethyl) derivative during formylation[4]. Similarly, a 3-(2-methoxyethoxy) group has been transformed into a 3-(2-chloroethoxy) group under V-H conditions[7].
-
Troubleshooting Protocol:
-
Protect Susceptible Functional Groups: If your pyrazole contains a hydroxyl group, it should be protected with a group stable to V-H conditions (e.g., a benzyl ether) prior to formylation.
-
Modify the Vilsmeier Reagent: In some cases, using alternative reagents to POCl₃, such as oxalyl chloride or thionyl chloride to generate the Vilsmeier reagent, may mitigate this side reaction, although this requires careful optimization.
-
Adjust Reaction Temperature: Lowering the reaction temperature and shortening the reaction time may reduce the extent of chlorination, but this must be balanced against achieving full conversion of the starting material.
-
-
// Nodes Start_Pyrazole [label="Pyrazole-R-OH\n(e.g., R = -CH₂CH₂-)", fillcolor="#FBBC05", fontcolor="#202124"]; VH_Reagent [label="Vilsmeier Reagent\n(POCl₃/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Product [label="Formyl-Pyrazole-R-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Formyl-Pyrazole-R-Cl", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start_Pyrazole -> Desired_Product [label="Formylation"]; VH_Reagent -> Desired_Product [style=invis]; Start_Pyrazole -> Side_Product [label="Formylation &\nChlorination", color="#EA4335"]; VH_Reagent -> Side_Product [style=invis]; } .enddot Caption: Competing Pathways: Desired Formylation vs. Side Chlorination.
Issue 3: Complex Product Mixture and Purification Difficulties
-
Question: My reaction has worked, but I have a messy crude product with multiple spots on TLC, some of which are highly colored. Column chromatography is proving very difficult.
-
Answer: The formation of multiple products and impurities is often a result of side reactions on substituents, reagent decomposition, or an improper work-up.
-
Causality - Multiple Side Reactions:
-
Dehydrochlorination-Formylation: As a follow-on to chlorination, a group like a 2-chloroethyl substituent can undergo elimination to a vinyl group, which is itself electron-rich and can be formylated, leading to a complex mixture[4].
-
Hydroxymethylation: At elevated temperatures, DMF can decompose to generate small amounts of formaldehyde. This can lead to hydroxymethylation of the pyrazole ring, adding another byproduct to the mixture[4].
-
Cyanine Dyes: The Vilsmeier reagent can self-condense, especially if the reaction is heated for prolonged periods or if the work-up is delayed, forming highly colored (often greenish-blue) and polar cyanine dye impurities that can streak on silica gel[8].
-
-
Causality - Improper Work-up: The work-up is critical for a clean reaction. The intermediate iminium salt must be completely hydrolyzed to the aldehyde, and excess reagents and their byproducts must be removed.
-
Incomplete Hydrolysis: If not enough water is used or the pH is not properly adjusted, the iminium salt may persist, leading to purification issues.
-
Residual DMF: DMF has a high boiling point and can be difficult to remove. It can interfere with chromatography and subsequent steps.
-
-
Troubleshooting & Purification Protocol:
-
Controlled Quench: Always perform a "reverse quench." Pour the cooled reaction mixture slowly into a vigorously stirred beaker of crushed ice or ice-cold water. This safely dissipates the heat from the hydrolysis of excess POCl₃[9].
-
pH Adjustment: After the initial quench, carefully neutralize the mixture. A common procedure is to basify with a solution of NaOH or Na₂CO₃ until the pH is between 7 and 9. This ensures complete hydrolysis of the iminium salt and neutralizes acidic byproducts.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If you encounter emulsions, adding brine during the wash steps can help break them up.
-
DMF Removal: To remove residual DMF, wash the combined organic layers multiple times with water and then with brine. If DMF persists, it can sometimes be removed by azeotropic distillation with heptane or toluene under reduced pressure, provided the product is stable.
-
Chromatography: If colored impurities are present, a plug of silica gel before the main column can help remove the most polar dyes. Running the column with a well-chosen solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) should allow for the separation of the desired 4-formylpyrazole.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal stoichiometry of POCl₃ to DMF?
-
A1: While a 1:1 ratio is theoretically sufficient to form the Vilsmeier reagent, it is common practice to use a slight excess of POCl₃ (e.g., 1.1 to 1.5 equivalents) relative to the pyrazole substrate. DMF is often used as the solvent, so it is in large excess. For difficult substrates, using a larger excess of both DMF and POCl₃ (e.g., 5-fold DMF and 2-fold POCl₃) at higher temperatures has been shown to improve yields[4].
-
-
Q2: Can I perform a Vilsmeier-Haack reaction on a pyrazole that already has a formyl group?
-
A2: It is highly unlikely to get a second formylation on the pyrazole ring itself. The first formyl group is an electron-withdrawing group that deactivates the ring towards further electrophilic substitution. However, as noted in the troubleshooting section, other electron-rich positions on substituents could potentially be formylated.
-
-
Q3: My reaction mixture turned deep green/blue after quenching. What is this and how do I remove it?
-
A3: This is likely due to the formation of cyanine dyes from the Vilsmeier reagent[8]. These are typically highly polar and can often be removed during the aqueous work-up by ensuring thorough washing. If they persist into the organic layer, they can usually be separated by column chromatography as they tend to stick strongly to the baseline of the silica gel.
-
-
Q4: Is it possible to isolate the Vilsmeier reagent before adding my pyrazole?
-
A4: Yes, it is common practice to pre-form the Vilsmeier reagent. This is typically done by adding POCl₃ dropwise to ice-cold, stirred DMF. The formation of a white, viscous slurry or solid indicates the reagent has formed. The pyrazole (often dissolved in a small amount of dry DMF) is then added to this pre-formed reagent. This method can lead to cleaner reactions and more consistent results[7].
-
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Unwanted Isomers in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with isomeric purity in pyrazole synthesis. The formation of pyrazole rings, a cornerstone of many pharmaceutical and agrochemical compounds, is often plagued by a lack of regioselectivity, leading to product mixtures that are difficult to separate and analyze.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you gain control over your reaction outcomes and minimize the formation of unwanted isomers.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: My Knorr synthesis with an unsymmetrical 1,3-diketone is giving a 1:1 mixture of regioisomers. How can I improve the selectivity?
This is the most common issue in pyrazole synthesis. The classic Knorr condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound often yields a mixture of two regioisomers because the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[2][3][4][5]
Core Problem: The two carbonyl groups of the 1,3-diketone exhibit similar reactivity under standard conditions (e.g., refluxing ethanol), leading to poor regioselectivity.
Primary Solution: Strategic Solvent Selection
The most impactful and often simplest modification is to change the solvent. Standard protic solvents like ethanol or acetic acid are often insufficient to differentiate the carbonyls.
-
Explanation of Causality: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have been shown to dramatically increase regioselectivity, often improving isomeric ratios from nearly 1:1 to >95:5 in favor of a single isomer.[6] These solvents are strong hydrogen-bond donors but poor acceptors and are non-nucleophilic. They are believed to selectively solvate and stabilize the transition state leading to the preferred isomer, effectively increasing the energy difference between the two competing reaction pathways.
Troubleshooting Steps:
-
Solvent Swap: Replace ethanol or acetic acid with TFE or HFIP. HFIP is generally more effective but also more expensive. TFE often provides a significant improvement and is more cost-effective for larger scales.[6]
-
Temperature Control: Run the reaction at room temperature first. Many condensations in fluorinated alcohols proceed efficiently without heating.[1] Lowering the temperature can further enhance selectivity by favoring the kinetically controlled product.
-
Assess Electronic and Steric Factors: If solvent modification is insufficient, re-examine your substrates. The inherent electronic and steric differences between the R¹ and R³ groups on the dicarbonyl are the ultimate drivers of selectivity.[7][8] A bulky R group will sterically hinder attack at the adjacent carbonyl, while a strong electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and promote attack at that site.[8]
Q2: I'm observing N-alkylation at both N1 and N2 of my existing pyrazole. How can I control this?
This is a common post-synthesis functionalization problem. The two nitrogen atoms in an unsymmetrically substituted pyrazole ring have similar electronic properties and can both act as nucleophiles, leading to a mixture of N-alkylated regioisomers.[9][10][11]
Core Problem: The tautomerism of the pyrazole proton and the similar nucleophilicity of the two ring nitrogens make selective alkylation challenging under standard basic conditions.
Primary Solution: Modulate Reaction Conditions and Reagents
-
Steric Hindrance: The most straightforward strategy is to leverage sterics. An existing bulky substituent at the C3 or C5 position will often direct the incoming alkylating agent to the less sterically hindered nitrogen atom.
-
Base and Cation Effects: The regioselectivity of N-alkylation can be highly dependent on the base and the counter-ion used.[9] Experiment with different base systems (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents. The nature of the pyrazole anion-cation interaction can shield one nitrogen, favoring alkylation at the other.
-
Advanced Methods (Enzymatic Catalysis): For high-value applications where absolute regioselectivity is required, biocatalysis offers a powerful solution. Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases have been developed that can alkylate pyrazoles with unprecedented and divergent regioselectivity (>99%), allowing access to either isomer by selecting the appropriate enzyme variant.[12][13]
Q3: My reaction is complete, but I have a mixture of isomers that are difficult to separate. What are the best practices for purification?
Even with optimization, minor isomers can form. Effective purification is critical for obtaining functionally pure material.
Primary Solution: Chromatographic Separation and Thorough Characterization
-
Column Chromatography: Silica gel column chromatography is the most common method for separating pyrazole regioisomers.[14][15]
-
Solvent System: Start with a non-polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) and gradually increase the polarity. The small polarity difference between isomers often requires a shallow gradient and careful collection of fractions.
-
TLC Analysis: Use thin-layer chromatography (TLC) extensively to identify the optimal solvent system and monitor the separation. Staining (e.g., with potassium permanganate or iodine) may be necessary if the compounds are not UV-active.
-
-
Preparative HPLC: For very difficult separations or for achieving very high purity, preparative high-performance liquid chromatography (HPLC), particularly with chiral stationary phases for enantiomers, is an effective tool.[16]
-
Structural Confirmation: It is absolutely critical to confirm the identity of the isolated isomers. Do not assume the major spot on a TLC plate is the desired product.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive tool. 1D proton and carbon NMR will confirm the presence of two distinct products.
-
NOESY for Regioisomer Assignment: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for unambiguously assigning regiochemistry.[14] A cross-peak between the protons of the N-substituent and the protons of the C5-substituent confirms their proximity, thus identifying the specific regioisomer.
-
Q4: Are there alternative synthetic strategies to the classical condensation methods that offer better inherent regioselectivity?
Yes. When the Knorr synthesis proves intractable, or for building highly complex pyrazoles, several modern methods provide excellent and predictable regiocontrol from the outset.
-
[3+2] Cycloaddition Reactions: These reactions build the pyrazole ring by combining a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). The regioselectivity is controlled by the electronics of the reactants.
-
Example: The reaction of N-arylhydrazones with nitroolefins is a powerful, highly regioselective method for producing 1,3,5-trisubstituted pyrazoles.[17]
-
-
Synthesis from Tosylhydrazones and Alkynes: This approach offers a route to 1,3,5-trisubstituted pyrazoles with what is often complete regioselectivity, avoiding the issues of the Knorr synthesis entirely.[18]
-
Silver-Catalyzed Cyclization of Ynones: The reaction of trifluoromethylated ynones with hydrazines in the presence of a silver catalyst proceeds rapidly and with remarkable regioselectivity.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
Regioselectivity in the Knorr synthesis is a delicate balance of several competing factors.[3][7][8] Understanding these can help you predict and control your reaction's outcome.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine will direct the reaction to the less sterically hindered site. This is often the most dominant factor.[7]
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity of the adjacent carbonyl, while electron-donating groups (e.g., -OCH₃, -CH₃) decrease it.[7][8]
-
Reaction pH: The acidity of the medium can alter the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine and can also influence which carbonyl is more readily protonated and activated for attack.[3][7][19]
-
Solvent Choice: As detailed in the troubleshooting guide, the solvent's ability to form hydrogen bonds and stabilize specific intermediates can dramatically shift the isomeric ratio.[6][7]
-
Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final product ratio.[7]
Q2: Why are fluorinated alcohols like TFE and HFIP so effective at controlling regioselectivity?
The unique properties of fluorinated alcohols are key to their success.[6] They are highly polar, strong hydrogen-bond donors, but very weak hydrogen-bond acceptors and are non-nucleophilic. In the context of the Knorr synthesis, it is hypothesized that these solvents can form specific hydrogen bonds with the carbonyl groups of the 1,3-diketone and the intermediate hemiaminal. This differential solvation can stabilize one of the two competing cyclization transition states more than the other, creating a larger energy barrier for the formation of the undesired isomer and leading to a single major product.[6]
Part 3: Key Protocols & Data
Protocol 1: Highly Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a general method for the Knorr condensation that significantly favors the formation of one regioisomer through the use of 2,2,2-trifluoroethanol (TFE).[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 mmol, 1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE) (0.2 - 0.5 M solution)
-
Magnetic stirrer and appropriate glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in TFE (e.g., 3 mL).
-
Begin stirring the solution at room temperature.
-
Add the substituted hydrazine (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.
-
Once complete, remove the TFE solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm regiochemistry using 2D NOESY NMR.
Data Summary: The Impact of Solvent on Regioisomeric Ratio
The following table summarizes typical results from the condensation of a 1,3-diketone with methylhydrazine, demonstrating the profound effect of solvent choice on product distribution.
| 1,3-Diketone (R¹/R³) | Solvent | Isomer Ratio (A:B)¹ | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 88:12 | [6] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 95:5 | [6] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | [6] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Ethanol | 65:35 | [6] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | TFE | 90:10 | [6] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | [6] |
¹Isomer A corresponds to the N-methyl adjacent to the R³ group; Isomer B corresponds to the N-methyl adjacent to the R¹ group.
Part 4: Visual Guides & Workflows
Diagram 1: Competing Pathways in the Knorr Pyrazole Synthesis
Caption: Knorr synthesis pathways leading to two possible regioisomers.
Diagram 2: Decision Workflow for Regioselective Pyrazole Synthesis
Caption: Decision-making process for achieving a single pyrazole isomer.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 16. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 18. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 19. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
Challenges in the scale-up of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde production
Welcome to the technical support guide for the synthesis and scale-up of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde. As a key intermediate in pharmaceutical and agrochemical research, robust and scalable production of this compound is critical. This guide, developed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your research and development efforts.
Synthesis Overview: The Vilsmeier-Haack Approach
The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich heterocyclic compound—in this case, 1-tert-butyl-3,5-dimethyl-1H-pyrazole—using the Vilsmeier reagent. The reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF).[1][2]
The reaction proceeds via electrophilic aromatic substitution, where the chloroiminium ion (the active Vilsmeier reagent) attacks the C4 position of the pyrazole ring, which is activated by the two methyl groups and the N-tert-butyl group. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.[1]
Reaction Mechanism: Vilsmeier-Haack Formylation
References
Troubleshooting guide for the synthesis of pyrazole-4-carbaldehydes
Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during synthesis, ensuring both accuracy and efficiency in your work. Pyrazole-4-carbaldehydes are crucial building blocks in the development of pharmaceuticals and agrochemicals, and mastering their synthesis is key to advancing research in these fields.[1][2]
This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in authoritative sources.
Frequently Asked Questions (FAQs) & Troubleshooting
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole-4-carbaldehyde Synthesis
The Vilsmeier-Haack reaction is the most common and versatile method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[3][4] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]
Question 1: I am experiencing a very low yield or no product at all in my Vilsmeier-Haack reaction. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a Vilsmeier-Haack reaction can be attributed to several factors, ranging from the quality of your reagents to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: Impurities in your starting pyrazole can lead to unwanted side reactions and consume your reagents. Ensure your pyrazole is pure by checking its melting point or running a quick NMR spectrum.
-
Freshness of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and should be freshly prepared for optimal reactivity.[1] It is a viscous, white solid that is formed from the reaction of POCl₃ and DMF.[5]
-
Reaction Temperature: The formylation of pyrazoles is temperature-dependent. The reaction is typically conducted at elevated temperatures, often between 60-80°C.[1] If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of the product or starting material. Experiment with a temperature gradient to find the optimal condition for your specific substrate.
-
Molar Ratio of Reagents: An insufficient amount of the Vilsmeier reagent can result in incomplete conversion. A common approach is to use an excess of the Vilsmeier reagent. Some protocols suggest using a 4-fold excess of both DMF and POCl₃ relative to the pyrazole substrate.[5]
-
Moisture Contamination: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all your glassware is thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] Any moisture present will react with the Vilsmeier reagent and POCl₃, rendering them inactive.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, making the Vilsmeier-Haack reaction difficult.[6] In such cases, harsher reaction conditions (higher temperature, longer reaction time) or alternative synthetic routes may be necessary.
Question 2: My reaction seems to be working, but I am getting a mixture of products that is difficult to purify. What are the common side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions can help in optimizing your conditions to favor the desired product.
-
Di-formylation: While formylation typically occurs at the C4 position of the pyrazole ring, under forcing conditions or with highly activated pyrazoles, di-formylation can occur. To minimize this, use a lower molar ratio of the Vilsmeier reagent and carefully control the reaction temperature and time.
-
Reaction with Functional Groups: If your pyrazole substrate contains other reactive functional groups (e.g., hydroxyl, amino groups), they may also react with the Vilsmeier reagent. It is advisable to protect these functional groups before carrying out the formylation.
-
Decomposition: As mentioned earlier, high temperatures can lead to the decomposition of the starting material or the desired product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed.[1]
Question 3: The work-up procedure for my Vilsmeier-Haack reaction is messy and I'm losing a lot of my product. What is the best way to isolate the pyrazole-4-carbaldehyde?
Answer:
A clean and efficient work-up is crucial for maximizing your yield. The standard procedure involves quenching the reaction mixture with ice water.
-
Quenching: The reaction mixture should be cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.[7] This hydrolyzes the intermediate iminium salt to the aldehyde and also helps to precipitate the product.
-
Neutralization: The acidic mixture is then neutralized. A common method is to use a solution of sodium bicarbonate or sodium hydroxide.[7][8] Be cautious during neutralization as the reaction can be exothermic.
-
Extraction vs. Filtration: If the product precipitates out as a solid, it can be collected by filtration, washed with water, and then dried.[7] If the product is soluble or forms an oil, it will need to be extracted with an appropriate organic solvent like ethyl acetate or dichloromethane.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[5][7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on common practices reported in the literature.[5][7][8]
1. Preparation of the Vilsmeier Reagent:
- In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place dry N,N-dimethylformamide (DMF, 4 eq.) under an inert atmosphere (N₂ or Ar).
- Cool the flask to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the DMF with constant stirring.
- After the addition is complete, stir the mixture at 0°C for 30 minutes, during which the viscous, white Vilsmeier reagent will form.[5]
2. Formylation Reaction:
- Dissolve the substituted pyrazole (1 eq.) in a minimal amount of dry DMF.
- Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
- After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C.[5][8]
- Stir the reaction mixture at this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.[1]
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the mixture with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7.
- If a solid precipitates, filter the mixture, wash the solid with cold water, and dry it.
- If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction | Grignard Reagent Method |
| Key Reagents | POCl₃, DMF, Pyrazole | Hexamethylenetetramine (HMTA), Acid | Iodo-pyrazole, Mg, DMF |
| Typical Temperature | 60-80°C[1] | 100-160°C[3] | 0°C to room temperature[9] |
| Reaction Time | 4-6 hours[1] | >12 hours[3] | 2-4 hours |
| Typical Yields | Moderate to High[3] | Variable, often lower than V-H[3] | Good[9] |
| Substrate Scope | Broad for electron-rich pyrazoles[3] | More limited, sensitive to conditions[3] | Requires pre-functionalized pyrazole |
Visualizing the Process
To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams have been created.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Experimental Workflow for Pyrazole-4-carbaldehyde Synthesis
Caption: Step-by-step workflow for pyrazole-4-carbaldehyde synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemmethod.com [chemmethod.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Welcome to the technical support guide for 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and require the highest standards of purity. The following troubleshooting guides and protocols are based on established chemical principles and field-proven methodologies to address common challenges associated with removing residual reagents from its synthesis.
The primary synthetic route to this aldehyde is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[1][2] This reaction typically involves N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] Consequently, the most persistent impurities are residual DMF and the hydrolysis byproducts of POCl₃. This guide provides robust solutions to eliminate these and other potential contaminants.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific experimental observations in a question-and-answer format, explaining the root cause and providing direct solutions.
Q1: My final product is a viscous oil or a low-melting, sticky solid, not the expected crystalline material. What is the most likely contaminant?
A1: The most probable cause is residual N,N-dimethylformamide (DMF).
-
Expertise & Experience: DMF has a high boiling point (153 °C) and is miscible with both water and many organic solvents, making its removal by simple rotary evaporation inefficient. Even trace amounts can act as an impurity, disrupting the crystal lattice of your product and preventing proper solidification.
-
Causality: The polar aprotic nature of DMF gives it a strong affinity for polar products like aldehydes. During an extractive workup, it can partition between the aqueous and organic layers, with a significant amount often remaining in the organic phase if not washed aggressively.
-
Trustworthiness (Solution Protocol): To effectively remove DMF, an enhanced aqueous wash is required. Standard single washes are insufficient.
-
Dilute the organic extract (e.g., in Ethyl Acetate or DCM) with an equal volume of a less polar co-solvent like heptane or toluene.
-
Wash the organic layer multiple times with water. A common and effective rule is to use 5-10 volumes of water for every volume of DMF suspected to be in the reaction mixture.[5][6]
-
For stubborn cases, washing the organic layer with a 5% aqueous solution of lithium chloride (LiCl) is highly effective, as it helps to break the emulsion and salt out the DMF into the aqueous phase.[6][7]
-
Follow with a final wash with saturated sodium chloride solution (brine) to remove residual water from the organic layer before drying with Na₂SO₄ or MgSO₄.
-
Q2: During the aqueous workup, I'm observing a violent exothermic reaction, and later, a persistent emulsion forms that won't separate. What is happening and how can I prevent it?
A2: This is characteristic of an uncontrolled hydrolysis of excess phosphorus oxychloride (POCl₃).
-
Expertise & Experience: POCl₃ is the activating agent in the Vilsmeier-Haack reaction and is almost always used in excess. Its reaction with water is extremely exothermic and produces phosphoric acid (H₃PO₄) and hydrochloric acid (HCl) gas.[8][9] If the reaction mixture is added to water ("direct quench"), the heat generated can be dangerous and difficult to control. The resulting finely dispersed phosphoric acid salts formed upon neutralization can act as surfactants, stabilizing emulsions.
-
Causality: The recommended procedure is a "reverse quench," where the reaction mixture is added slowly to a large volume of a stirred ice/water or ice/base slurry.[8][10] This provides a sufficient heat sink to dissipate the energy safely.
-
Trustworthiness (Solution Protocol):
-
Preparation: Prepare a beaker with a vigorously stirring mixture of crushed ice and a weak base, such as saturated sodium bicarbonate (NaHCO₃) or a 10-15% aqueous solution of sodium acetate (NaOAc).[3][8]
-
Controlled Addition: Cool the Vilsmeier reaction mixture in an ice bath. Using a dropping funnel, add the reaction mixture dropwise to the quenching slurry, ensuring the internal temperature of the slurry does not exceed 20 °C.
-
Neutralization: Continue stirring for 30-60 minutes after the addition is complete to ensure all POCl₃ is hydrolyzed and the acidic byproducts are neutralized. Check the pH to confirm it is neutral or slightly basic (pH 7-8).
-
Breaking Emulsions: If an emulsion still forms, adding a saturated brine solution can increase the ionic strength of the aqueous phase, often forcing the separation of layers.
-
Q3: My NMR analysis shows peaks corresponding to the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole. How do I remove it?
A3: This indicates an incomplete reaction. The most reliable methods for separating the product from the starting material are column chromatography or recrystallization.
-
Expertise & Experience: The product aldehyde is significantly more polar than the starting pyrazole due to the presence of the carbonyl group. This difference in polarity is the key to their separation.
-
Causality: In flash column chromatography, the more polar aldehyde will have a stronger affinity for the silica gel and thus elute more slowly than the less polar starting material. In recrystallization, a carefully chosen solvent system will exploit differences in solubility to isolate the desired compound.
-
Trustworthiness (Solution Protocols):
-
Flash Column Chromatography: See the detailed protocol and solvent table in Part 2. A gradient of ethyl acetate in hexanes is typically very effective.
-
Recrystallization: The product can often be recrystallized from a solvent system like ethanol/water or isopropanol. Dissolve the crude material in a minimum amount of hot alcohol and add water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.
-
Part 2: Detailed Purification Protocols & Data
Protocol 1: Optimized Workup for Complete Reagent Removal
This protocol is designed for a typical Vilsmeier-Haack reaction to synthesize the title compound.
-
Prepare Quench Solution: In a flask large enough to hold at least 10x the reaction volume, prepare a slurry of crushed ice and saturated sodium bicarbonate solution. Begin vigorous mechanical or magnetic stirring.
-
Controlled Quench: Cool the completed reaction mixture to 0-5 °C in an ice bath. Slowly add the reaction mixture via a pressure-equalizing dropping funnel to the ice/bicarbonate slurry. Monitor the temperature of the quenching pot, keeping it below 20 °C.
-
Hydrolysis & Neutralization: After the addition is complete, allow the mixture to stir for 1 hour as it warms to room temperature. Test the aqueous pH with litmus paper to ensure it is ≥ 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
DMF Removal Wash: Combine the organic extracts. Wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Tables for Purification
Table 1: Comparison of Techniques for Residual DMF Removal
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Aqueous/LiCl Wash | Partitioning | Highly effective for lab scale; removes other water-soluble impurities. | Generates significant aqueous waste; may not be practical for very large scale. |
| Azeotropic Distillation | Azeotrope Formation | Efficient for larger scales; can be done post-extraction. | Requires high vacuum and/or heat, which may degrade sensitive products. |
| Precipitation | Differential Solubility | Fast and simple if the product is a well-behaved solid. | Product may oil out; impurities can be trapped in the precipitate. |
Table 2: Recommended Systems for Chromatography and Recrystallization
| Method | Stationary Phase / Solvent System | Rationale & Scientist's Note |
|---|---|---|
| Flash Chromatography | Silica Gel / Hexane:Ethyl Acetate (9:1 to 7:3 gradient) | The non-polar starting pyrazole elutes first, followed by the more polar aldehyde product. Monitor by TLC (KMnO₄ stain visualizes the aldehyde). |
| Recrystallization | Isopropanol / Water | The product has good solubility in hot isopropanol but poor solubility in water. Adding water as an anti-solvent induces crystallization upon cooling. |
| Recrystallization | Heptane / Ethyl Acetate | Dissolve in a minimum of hot ethyl acetate and add heptane until cloudy. This is a good non-polar/polar system for moderately polar compounds. |
Part 3: Visualization of Workflow
Purification Workflow Diagram
The following diagram illustrates the logical flow from the crude reaction output to the final, purified product.
Caption: General experimental workflow for workup and purification.
Troubleshooting Decision Tree
This chart helps diagnose issues based on the appearance of the crude product.
Caption: Decision tree for troubleshooting purification issues.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I remove POCl₃ by distillation before workup?
-
A: While possible, it's often impractical and hazardous on a lab scale. POCl₃ has a boiling point of 105.8 °C, and heating the acidic reaction mixture can cause degradation. Distilling it under vacuum is an option but requires careful handling to avoid exposure to the corrosive vapors.[11][12] A controlled aqueous quench is the standard, safer procedure.[8]
-
-
Q: Is the aldehyde product stable to air?
-
A: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if impurities are present. For long-term storage, it is best kept in a sealed container, under an inert atmosphere (Nitrogen or Argon), and refrigerated.
-
-
Q: My TLC shows a single spot, but the NMR is still impure. Why?
-
A: This can happen if the impurity has a very similar polarity (Rf value) to your product in the chosen TLC solvent system. Try developing the TLC plate in a different solvent system (e.g., Toluene:Acetone or Dichloromethane:Methanol) to achieve better separation. It is also possible the impurity is not UV-active and does not stain well, making NMR the more reliable tool for purity assessment.
-
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde and its Analogs
In the landscape of modern drug discovery and development, pyrazole-containing heterocycles stand out as privileged scaffolds. Their prevalence in a multitude of biologically active compounds necessitates robust and unambiguous analytical characterization. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde , a representative member of this important class of molecules.
Predicted NMR Characterization of this compound
The structural features of this compound, including the bulky N-tert-butyl group, the two methyl groups at positions 3 and 5, and the electron-withdrawing carbaldehyde group at position 4, all contribute to a unique and predictable NMR fingerprint.
Molecular Structure:
Caption: Molecular structure of this compound.
Based on the analysis of substituent effects in related pyrazole systems, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in CDCl₃.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CHO | ~9.9 - 10.1 | Singlet | 1H |
| C(CH₃)₃ | ~1.6 - 1.7 | Singlet | 9H |
| 3-CH₃ | ~2.4 - 2.6 | Singlet | 3H |
| 5-CH₃ | ~2.3 - 2.5 | Singlet | 3H |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CHO | ~185 - 187 |
| C5 | ~150 - 152 |
| C3 | ~148 - 150 |
| C4 | ~115 - 117 |
| C (CH₃)₃ | ~61 - 63 |
| C(C H₃)₃ | ~29 - 31 |
| 3-CH₃ | ~12 - 14 |
| 5-CH₃ | ~10 - 12 |
Comparative Analysis with Structurally Related Pyrazoles
To substantiate our predictions and to provide a broader context for the characterization of substituted pyrazoles, we will now compare the predicted data with the experimentally determined NMR data of three key analogues. This comparative approach is crucial for understanding how the substitution pattern around the pyrazole core influences the chemical shifts of the ring and substituent protons and carbons.
Caption: Logical relationship for the comparative NMR analysis.
Analog 1: 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole
This analog is particularly informative as it shares the 3,5-dimethyl substitution pattern and possesses a bulky tert-butyl group, albeit on a phenyl ring attached to the nitrogen.
¹H NMR (CDCl₃, 200 MHz) [1]
-
δ 7.42 (d, J = 8.68 Hz, 2H, Ar-H)
-
δ 7.32 (d, J = 8.68 Hz, 2H, Ar-H)
-
δ 5.91 (s, 1H, 4-H)
-
δ 2.34 (s, 3H, 3-CH₃ or 5-CH₃)
-
δ 2.20 (s, 3H, 3-CH₃ or 5-CH₃)
-
δ 1.34 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 50 MHz) [1]
-
δ 150.1, 148.4, 139.3, 137.3, 125.7, 124.5 (Ar-C and C3/C5)
-
δ 106.5 (C4)
-
δ 34.8 (Ar-C (CH₃)₃)
-
δ 31.3 (C(C H₃)₃)
-
δ 13.5, 12.4 (3-CH₃ and 5-CH₃)
Analysis of Substituent Effects: The presence of the C4-proton at 5.91 ppm in this analog provides a baseline. The introduction of the electron-withdrawing carbaldehyde group at C4 in our target molecule is expected to deshield the adjacent C3 and C5 carbons and their methyl groups. Conversely, the C4 carbon itself will be significantly shielded.
Analog 2: 3,5-Dimethylpyrazole
This parent compound allows for the evaluation of the effect of the N-tert-butyl group and the C4-carbaldehyde group.
¹H NMR (CDCl₃, 90 MHz) [2]
-
δ 5.8 (s, 1H, 4-H)
-
δ 2.2 (s, 6H, 3-CH₃ and 5-CH₃)
¹³C NMR (CDCl₃) [3]
-
δ 148.1 (C3/C5)
-
δ 106.4 (C4)
-
δ 12.9 (3/5-CH₃)
Analysis of Substituent Effects: Comparing the data for 3,5-dimethylpyrazole with our predicted data for the target molecule highlights the significant downfield shift of the C3 and C5 methyl protons and carbons upon introduction of the N-tert-butyl and C4-carbaldehyde groups. The bulky tert-butyl group at N1 sterically influences the adjacent C5-methyl group, which may result in a slight differentiation in the chemical shifts of the 3- and 5-methyl groups in the target molecule.
Analog 3: 1H-Pyrazole-4-carbaldehyde
This analog allows for the direct assessment of the electronic effect of the C4-carbaldehyde group on the pyrazole ring in the absence of other substituents.
¹H NMR (CDCl₃)
-
δ 9.91 (s, 1H, CHO)
-
δ 8.13 (s, 2H, 3-H and 5-H)
¹³C NMR (CDCl₃)
-
δ 185.5 (CHO)
-
δ 136.0 (C3/C5)
-
δ 119.0 (C4)
Analysis of Substituent Effects: The strong deshielding effect of the carbaldehyde group is evident in the downfield chemical shifts of the C3/C5 protons (8.13 ppm) and carbons (136.0 ppm). The aldehyde proton and carbon signals are also in the expected regions. The introduction of methyl groups at C3 and C5 and a tert-butyl group at N1 in our target molecule will lead to a more complex pattern of shielding and deshielding effects.
Experimental Protocols
For researchers aiming to replicate or build upon this work, the following general NMR acquisition protocols are recommended.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample as prepared for ¹H NMR spectroscopy. For less soluble compounds, a higher concentration (20-50 mg) may be necessary.
-
Instrument Setup: A 100 MHz or higher frequency NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration and acquisition time.
-
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Caption: General experimental workflow for NMR characterization of pyrazole derivatives.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of this compound. By grounding our predictions in a comparative analysis of structurally related, experimentally characterized pyrazole derivatives, we have established a reliable spectral fingerprint for this molecule. The discussion of substituent effects and the provided experimental protocols will serve as a valuable resource for researchers in medicinal chemistry and drug development who are engaged in the synthesis and analysis of novel pyrazole-based compounds. The ability to accurately predict and interpret NMR spectra is a cornerstone of modern chemical research, accelerating the pace of discovery and innovation.
References
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave-Assisted Methodologies
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug development. Its versatile structure is the cornerstone of numerous FDA-approved pharmaceuticals, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The enduring demand for novel pyrazole derivatives necessitates synthetic methodologies that are not only efficient and high-yielding but also aligned with the principles of sustainable and green chemistry.
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, typically involving prolonged refluxing. While effective, these techniques are often plagued by long reaction times, significant energy consumption, and the potential for byproduct formation.[3] In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative alternative, offering a paradigm shift in synthetic efficiency. This guide provides a detailed, data-driven comparative analysis of conventional versus microwave-assisted pyrazole synthesis, designed to equip researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.
The Science of Heating: A Tale of Two Mechanisms
The fundamental difference between conventional and microwave-assisted synthesis lies in the mechanism of energy transfer. Understanding this distinction is crucial to appreciating the profound impact on reaction outcomes.
Conventional Heating: A Surface-Level Approach
Conventional synthesis relies on conductive heating, where an external heat source (e.g., an oil bath or heating mantle) warms the walls of a reaction vessel. This thermal energy is then transferred to the solvent and reactants through the slow processes of conduction and convection.[4] This method inherently creates a temperature gradient within the reaction mixture, with the vessel walls being hotter than the bulk of the solution. This non-uniform heating can lead to localized overheating, decomposition of thermally sensitive molecules, and the formation of unwanted side products.
Microwave-Assisted Synthesis: Heating from the Inside Out
Microwave-assisted synthesis utilizes the ability of microwave irradiation to directly heat the reactants and solvent within the vessel.[5] This process is not dependent on the thermal conductivity of the vessel itself. The heating is rapid, uniform, and volumetric, occurring through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as many organic reactants and solvents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation and the resulting intermolecular friction generate heat rapidly and efficiently throughout the entire volume of the sample.[5][6][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy in the form of heat.[5][8]
This direct coupling of energy with the molecules in the reaction mixture results in an instantaneous and localized superheating effect that dramatically accelerates reaction rates.[8]
Head-to-Head Comparison: Performance Metrics
The most compelling argument for adopting MAOS lies in the quantitative improvements in reaction time and product yield. The data, summarized from multiple studies, consistently demonstrates the superiority of microwave irradiation for the synthesis of diverse pyrazole derivatives.
Data Presentation: A Quantitative Overview
The following tables provide a clear, side-by-side comparison of the two methods across different pyrazole synthesis protocols.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Parameter | Microwave-Assisted | Conventional Heating | Reference |
| Reaction Time | 5 minutes | 2 hours | [1][9][10] |
| Temperature | 60°C | 75°C | [1][9] |
| Power | 50 W | N/A | [1][9][10] |
| Yield | 91 - 98% | 72 - 90% | [1][9] |
Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
| Parameter | Microwave-Assisted | Conventional Heating | Reference |
| Reaction Time | 2 minutes | 1 hour | [1][9][10] |
| Temperature | 80°C | 80°C | [1][9] |
| Power | 150 W | N/A | [1][9][10] |
| Yield | 62 - 92% | 48 - 85% | [1][9][10] |
Table 3: Synthesis of Pyrazole-Oxadiazole Hybrids
| Parameter | Microwave-Assisted | Conventional Heating | Reference |
| Reaction Time | 9 - 10 minutes | 7 - 9 hours | [11][12] |
| Yield | 79 - 92% | Not specified, but MAOS noted as higher | [11][12] |
Analysis of Performance Data: The experimental evidence is unequivocal. Microwave-assisted synthesis reduces reaction times from hours to mere minutes—a staggering increase in efficiency of over 95% in many cases.[9][11][12] Concurrently, product yields are consistently and significantly higher, which minimizes waste and reduces the cost per compound.[1][9][10] This acceleration is attributed to the rapid, uniform heating that allows the reaction mixture to quickly overcome the activation energy barrier, leading to faster and more complete conversions.[5]
Experimental Workflows and Protocols
To provide a practical context, this section outlines representative experimental protocols for the synthesis of a pyrazole derivative via both conventional and microwave-assisted methods.
Visualizing the Workflows
The following diagrams illustrate the procedural differences between the two synthetic approaches.
Caption: General workflow for conventional pyrazole synthesis.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Protocol 1: Conventional Synthesis of 1,3,5-Triarylpyrazoles
This protocol is based on the classical cyclocondensation reaction between a chalcone and a hydrazine derivative under reflux.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted chalcone (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol (25 mL).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 6-8 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[13]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Triarylpyrazoles
This protocol demonstrates the significant acceleration achieved using a dedicated microwave reactor.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
10 mL microwave reaction vial with a snap cap
Procedure:
-
In a 10 mL microwave reaction vial, combine the substituted chalcone (1.0 eq) and phenylhydrazine (1.1 eq).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[2]
-
Seal the vial securely and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 150 W for 5-10 minutes, with a reaction temperature target of 80-100°C.[2] The reaction progress can be monitored by TLC after cooling.
-
After the irradiation cycle is complete, cool the vial to room temperature using a compressed air stream.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford the pure pyrazole derivative.[2]
Conclusion: A Clear Case for Modernization
The comparative analysis presents a compelling case for the adoption of microwave-assisted synthesis as the preferred method for pyrazole preparation in modern research and development settings. The benefits of MAOS are not merely incremental; they are transformative. Drastic reductions in reaction time, coupled with significant improvements in chemical yields, translate directly to increased productivity and reduced operational costs.[9][12]
Furthermore, the principles of MAOS align perfectly with the goals of green chemistry by reducing energy consumption and often allowing for the use of smaller solvent volumes.[4][14] For drug development professionals and researchers working on the synthesis of compound libraries for screening, the speed and efficiency of microwave-assisted synthesis provide an unparalleled advantage, accelerating the discovery of new therapeutic agents. While conventional heating remains a viable technique, the data-backed superiority of microwave irradiation in terms of speed, yield, and sustainability makes it an indispensable tool for contemporary chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Biological Activity Screening of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde Derivatives
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] This guide provides a comprehensive framework for the biological activity screening of novel derivatives of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde. By leveraging established experimental protocols and providing a basis for comparison with known bioactive pyrazoles, this document aims to empower researchers in the rational design and evaluation of new therapeutic agents.
The core structure, this compound, offers a unique substitution pattern that can be synthetically modified to explore a wide chemical space. The tert-butyl group at the N1 position provides steric bulk, potentially influencing selectivity and metabolic stability. The methyl groups at positions 3 and 5 can be involved in crucial interactions with biological targets, while the carbaldehyde at position 4 serves as a versatile handle for the synthesis of a diverse library of derivatives, such as hydrazones, chalcones, and other heterocyclic adducts.[5][6][7]
This guide will detail standardized protocols for assessing three key biological activities: anticancer, antimicrobial, and antioxidant. For each activity, we will discuss the underlying principles of the assays, provide step-by-step experimental workflows, and present a framework for data analysis and comparison.
I. Anticancer Activity Screening
The anticancer potential of pyrazole derivatives is well-documented, with many compounds demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of kinases like CDK2 and receptor tyrosine kinases (EGFR, VEGFR), as well as disruption of microtubule polymerization.[8][9][10] A tiered screening approach is recommended to efficiently identify promising candidates.
A. Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a rapid and cost-effective method for initial high-throughput screening of a large number of derivatives.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
B. Comparative Analysis of Anticancer Activity
To contextualize the activity of the novel derivatives, their IC₅₀ values should be compared against known anticancer pyrazole-based drugs or well-characterized inhibitors.
| Compound | Target/Mechanism | Reported IC₅₀ (MCF-7) | Reported IC₅₀ (A549) | Reference |
| Doxorubicin | DNA intercalator, Topoisomerase II inhibitor | 24.7–64.8 µM | ~1 µM | [8] |
| Celecoxib | COX-2 inhibitor | ~15 µM | ~20 µM | [2] |
| Derivative of this compound | To be determined | Experimental Data | Experimental Data | - |
C. Mechanistic Elucidation: Kinase Inhibition Assays
Should a derivative exhibit potent cytotoxicity, further investigation into its mechanism of action is warranted. Given the prevalence of kinase inhibition among anticancer pyrazoles, screening against a panel of relevant kinases is a logical next step.[8][11]
Experimental Workflow: Kinase Inhibition Assay (Example: CDK2)
Caption: Workflow for a radiometric kinase inhibition assay.
II. Antimicrobial Activity Screening
Pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][12][13] The antimicrobial potential of the novel derivatives can be assessed using standard broth microdilution methods.
A. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and fungi (e.g., Candida albicans ATCC 10231).
-
Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare stock solutions of the pyrazole derivatives in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in the appropriate broth to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
B. Comparative Analysis of Antimicrobial Activity
The MIC values of the novel derivatives should be compared with those of standard antimicrobial agents.
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) | Reference |
| Ampicillin | 0.25-2 µg/mL | 2-8 µg/mL | - | [5] |
| Fluconazole | - | - | 0.25-2 µg/mL | [14] |
| Derivative of this compound | Experimental Data | Experimental Data | Experimental Data | - |
III. Antioxidant Activity Screening
Many pyrazole derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases.[15][16][17][18] The antioxidant capacity of the novel derivatives can be evaluated using various in vitro assays that measure different aspects of antioxidant action.
A. DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the pyrazole derivatives and a standard antioxidant (e.g., ascorbic acid or BHA) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Include a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
The percentage of radical scavenging activity is calculated as follows:
The EC₅₀ value (the effective concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
B. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
C. Comparative Analysis of Antioxidant Activity
| Compound | DPPH Scavenging (EC₅₀) | FRAP Value (µM Fe(II)/mg) | Reference |
| Ascorbic Acid | ~5-15 µg/mL | High | [17] |
| BHA | ~10-30 µg/mL | Moderate | |
| Derivative of this compound | Experimental Data | Experimental Data | - |
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from these screening assays will be instrumental in establishing a structure-activity relationship (SAR) for the synthesized derivatives.[11][15][19][20][21][22] By correlating the structural modifications of the pyrazole scaffold with the observed biological activities, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds. For instance, the nature of the substituent at the carbaldehyde position can significantly influence activity. Aromatic substitutions may enhance anticancer activity through π-π stacking interactions with target proteins, while the introduction of hydrogen bond donors and acceptors could improve antimicrobial or antioxidant properties.
Logical Framework for SAR Analysis
Caption: A logical workflow for drug discovery based on the pyrazole scaffold.
V. Conclusion
This guide provides a systematic and comparative approach to the biological activity screening of novel derivatives of this compound. By employing the described experimental protocols and comparative data tables, researchers can efficiently evaluate the therapeutic potential of their synthesized compounds. The subsequent SAR analysis will be crucial for the rational design of next-generation pyrazole-based drug candidates with improved efficacy and safety profiles.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. mdpi.com [mdpi.com]
- 9. srrjournals.com [srrjournals.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 13. orientjchem.org [orientjchem.org]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 16. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
Cytotoxicity assays for novel compounds synthesized from 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the pyrazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide range of biological activities. The synthesis of new compounds, such as those derived from 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde, necessitates rigorous evaluation of their cytotoxic potential. This guide provides a comprehensive comparison of key cytotoxicity assays, offering insights into their underlying principles, experimental workflows, and data interpretation to empower researchers in selecting the most appropriate methods for their screening campaigns.
The First Line of Inquiry: Choosing the Right Cytotoxicity Assay
The initial assessment of a novel compound's biological activity often begins with a cytotoxicity screen. The choice of assay is critical and depends on the specific research question, the expected mechanism of action, and throughput requirements. A summary of commonly employed cytotoxicity assays is presented below.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Limitations |
| MTT Assay | Measures metabolic activity via the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[1] | Well-established, cost-effective, and suitable for high-throughput screening.[2] | Can be affected by compounds that alter cellular metabolism without causing cell death.[3][4] |
| MTS Assay | Similar to MTT, but uses a water-soluble tetrazolium salt, simplifying the protocol by eliminating the solubilization step. | Faster and more convenient than the MTT assay.[4] | Similar limitations to the MTT assay regarding metabolic interference. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[1] | Directly measures cell death (necrosis or late apoptosis).[3] | Less sensitive for early apoptotic events where the membrane is still intact.[1] |
| Annexin V/PI Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization (Annexin V) and membrane permeability (Propidium Iodide).[5][6] | Provides detailed information on the mode of cell death.[2] | Requires flow cytometry, which may have lower throughput than plate-based assays. |
| Caspase Activity Assays | Measures the activity of caspases, key executioner enzymes in the apoptotic pathway.[7][8][9] | Provides mechanistic insight into apoptosis induction.[10][11] | May not detect non-apoptotic cell death pathways. |
Delving Deeper: Mechanistic Insights into Pyrazole-Induced Cytotoxicity
Many pyrazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[5][12][13] Understanding the underlying molecular mechanisms is crucial for lead optimization and drug development. Key events in apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).
The Apoptotic Cascade: A Closer Look
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.
The Role of Reactive Oxygen Species (ROS)
An imbalance between the production of ROS and the cell's antioxidant defenses can lead to oxidative stress, a condition implicated in various diseases and a common mechanism of drug-induced cytotoxicity.[14][15][16] Some pyrazole derivatives have been found to induce apoptosis through the generation of ROS.[17]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for assessing the cytotoxicity of novel compounds. It is essential to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This assay is a common first-line screen for cytotoxicity.[18]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Novel pyrazole compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the novel pyrazole compound in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay provides a more mechanistic understanding of apoptosis induction.[7][10][11]
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Reaction buffer
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Culture and treat cells with the novel pyrazole compound as described in the MTT assay protocol.
-
Lyse the cells using a suitable lysis buffer.[20]
-
Prepare a reaction mixture containing the cell lysate, caspase-3/7 substrate, and reaction buffer.[8][20]
-
Incubate the mixture at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[11][20]
-
Quantify the caspase activity relative to a standard curve or untreated control.
Caption: A general workflow for cytotoxicity screening and mechanistic investigation.
Protocol 3: Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of ROS.
Materials:
-
Treated and untreated cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
PBS (Phosphate-buffered saline)
-
Fluorometer, fluorescent microscope, or flow cytometer
Procedure:
-
Culture and treat cells with the novel pyrazole compound.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C.[16]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product, using a suitable instrument.
Concluding Remarks
The evaluation of cytotoxicity is a cornerstone of preclinical drug discovery. For novel compounds synthesized from this compound, a multi-faceted approach employing a combination of viability and mechanistic assays is recommended. Initial screening with robust and high-throughput methods like the MTT or MTS assay can efficiently identify cytotoxic hits. Subsequent investigation into the mode of cell death using assays for apoptosis and ROS production will provide crucial insights into the compound's mechanism of action, guiding further development efforts.
References
- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Unambiguous Formula Confirmation
In the landscape of chemical analysis, from drug discovery to metabolomics, the unambiguous assignment of an elemental formula is the bedrock upon which all subsequent structural elucidation is built. While nominal mass spectrometry provides an integer mass, High-Resolution Mass Spectrometry (HRMS) delivers the exact mass of an ion measured to several decimal places, a capability that transforms a long list of possibilities into a confident, single molecular formula.[1] This guide provides an in-depth comparison of leading HRMS technologies, grounded in the fundamental principles that ensure data integrity and trustworthiness. We will move beyond specifications to explore the causality behind experimental choices, presenting a self-validating framework for formula confirmation.
The Three Pillars of Formula Confirmation in HRMS
Achieving a unique and correct elemental composition is not reliant on a single measurement but stands on a tripod of three core pillars: Mass Accuracy, Resolving Power, and Isotopic Fidelity. A failure in one compromises the entire structure.
Mass Accuracy: The Power of Precision
Mass accuracy is the proximity of an experimentally measured mass to its true theoretical value.[2] It is expressed in parts-per-million (ppm), and for HRMS, an accuracy of <5 ppm is a standard expectation, with advanced systems achieving <1 ppm.[1][3]
Why it Matters: The lower the ppm error, the more dramatically the number of possible elemental formulas is reduced. For a measured m/z of 195.0871, a 10 ppm tolerance window might yield only a handful of candidates, whereas a low-resolution instrument with a tolerance of 0.5 Da would return over a thousand possibilities.[4]
Expert Insight (Causality): High mass accuracy is not an inherent property but the result of a rigorously controlled system. It is critically dependent on:
-
Stable Calibration: The mass analyzer must be calibrated regularly using compounds with known exact masses that span the desired m/z range.[5] This can be done via external calibration (before the sample run) or internal calibration (co-infusing a calibrant with the sample), with the latter often providing superior accuracy by correcting for instrumental drift in real-time.[2][6]
-
Environmental Stability: Factors like temperature fluctuations can impact the flight path or frequency of ions, affecting mass accuracy, particularly in TOF analyzers.[7]
Resolving Power: The Art of Separation
Resolving power is the ability of a mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios.[8] It is defined as M/ΔM, where ΔM is the full width of the peak at half its maximum height (FWHM).[3] An instrument with a resolving power of 60,000 can separate ions at m/z 600.00 from ions at m/z 600.01.
Why it Matters: High resolving power is essential to ensure that a measured peak represents a single chemical entity and is not a composite of multiple, unresolved isobaric ions (different molecules with the same nominal mass).[9][10] For example, at low resolution, a fragment at 85 Da could be either C₆H₁₃⁺ (85.1017 Da) or C₅H₉O⁺ (85.0653 Da); high resolution easily separates them.[9]
Isotopic Fidelity: The Molecular Fingerprint
Beyond the monoisotopic peak (composed of the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁶O), molecules exhibit a distinct isotopic pattern due to the natural abundance of heavier isotopes (¹³C, ²H, ¹⁵N, ³⁴S, etc.).[9] Isotopic fidelity refers to the accuracy of the measured relative abundances of these isotope peaks compared to their theoretical values.
Why it Matters: The isotopic pattern provides an orthogonal layer of confirmation. A high-fidelity match between the measured and theoretical isotope pattern for a proposed formula significantly increases confidence. Furthermore, specific isotopic signatures can be revelatory:
-
A+2 Elements: The presence of chlorine (³⁷Cl is ~32.5% of ³⁵Cl) or bromine (⁸¹Br is ~98% of ⁷⁹Br) creates highly characteristic A+2 patterns.[9]
-
Isotopic Fine Structure (IFS): At ultra-high resolving power (>500,000), it is possible to resolve individual isotopologues within a nominal mass peak.[11][12] For example, the A+2 peak of a sulfur-containing compound can be resolved into contributions from two ¹³C atoms versus a single ³⁴S atom, providing unequivocal evidence for the presence of sulfur.[9][10] This capability is a hallmark of FT-ICR and high-end Orbitrap instruments.[12][13]
Comparative Guide to HRMS Technologies
The choice of an HRMS instrument involves balancing performance, speed, and cost. The three dominant technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[1]
| Feature | Time-of-Flight (TOF) | Orbitrap | FT-ICR |
| Typical Resolving Power | 10,000 - 60,000[3] | 100,000 - 500,000+[1][3] | Up to >1,000,000[1][3] |
| Typical Mass Accuracy | 2 - 5 ppm[14] | < 1 - 3 ppm[15] | < 1 ppm[14] |
| Scan Speed | Very Fast (µs-ms) | Moderate (ms-s) | Slow (s) |
| Principle | Measures ion flight time | Measures ion orbital frequency in an electric field[14] | Measures ion cyclotron frequency in a magnetic field[1][14] |
| Key Advantage | High speed, good for fast chromatography (UHPLC) | Excellent balance of high resolution and mass accuracy in a benchtop system | Unparalleled resolving power and mass accuracy |
| Key Limitation | Moderate resolving power | Slower scan speed at highest resolution settings | High cost, large footprint (superconducting magnet), complex operation[1] |
In-Depth Analysis
-
Time-of-Flight (TOF): The High-Throughput Workhorse Q-TOF instruments are prized for their rapid data acquisition, making them ideal for coupling with fast separation techniques.[14] While their resolving power is lower than the other two technologies, it is sufficient for many routine formula confirmation tasks, especially for small to medium-sized molecules in relatively clean matrices. Their performance in flow-injection analysis can be superior due to excellent baseline quality and dynamic range.[16]
-
Orbitrap: The High-Confidence Standard Orbitrap-based mass spectrometers represent a powerful combination of high resolving power and high mass accuracy in a more accessible, benchtop format.[14][17] This technology has become a gold standard in fields like metabolomics and proteomics, where confident identification in complex samples is paramount.[18] The ability to achieve resolving powers >240,000 allows for routine separation of common isobars and provides a high degree of confidence in formula assignments.[1]
-
FT-ICR: The Ultimate Problem Solver FT-ICR MS offers the highest performance in both resolving power and mass accuracy, enabled by its use of a powerful superconducting magnet.[10][14] This is the instrument of choice for the most challenging analytical problems, such as the analysis of highly complex mixtures (e.g., crude oil) or when unambiguous confirmation via isotopic fine structure is required.[10] The trade-offs are significant cost, size, and operational complexity.[1]
Supporting Experimental Data: Case Study of Reserpine (C₃₃H₄₀N₂O₉)
Theoretical Monoisotopic Mass: 608.2785 Da
| Instrument | Measured m/z | Mass Error (ppm) | Resolving Power | Formula Candidates (at 5 ppm) | Isotopic Fidelity |
| Q-TOF | 608.2797 | +2.0 | 45,000 | 3 | Good |
| Orbitrap | 608.2788 | +0.5 | 240,000 | 1 | Excellent |
| FT-ICR | 608.2785 | 0.0 | 1,000,000 | 1 | Excellent (IFS visible) |
This case study illustrates how increasing instrument performance directly enhances the confidence of formula assignment. While the Q-TOF provides a correct answer within a small list of candidates, the Orbitrap and FT-ICR platforms can deliver a single, unambiguous formula with extremely high confidence.
A Self-Validating Workflow for High-Confidence Formula Confirmation
This protocol describes a self-validating system where each step builds confidence and cross-validates the previous one.
Experimental Protocol
-
Step 1: System Suitability and Calibration
-
Causality: An uncalibrated instrument cannot produce accurate mass data. This is the most critical step.[5]
-
Protocol:
-
Prepare a fresh calibration solution appropriate for the instrument and polarity mode (e.g., sodium trifluoroacetate, Ultramark, or a custom mix).
-
Perform an external mass calibration according to the manufacturer's protocol. Verify that the mass accuracy for the calibrant ions is well within the required specification (e.g., < 1 ppm).[6]
-
For highest accuracy, prepare the sample with a known internal calibrant (lock mass) that does not interfere with the analyte of interest.[2]
-
-
-
Step 2: Sample Analysis and Data Acquisition
-
Causality: Acquisition parameters must be set to achieve the resolving power needed for the analytical challenge.
-
Protocol:
-
Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire data in full scan mode at a resolving power sufficient to separate potential interferences (e.g., >70,000 for complex mixtures).
-
Ensure the signal intensity of the ion of interest is high enough for accurate mass measurement and to observe the isotopic peaks (>1E5 counts is a good rule of thumb).[15]
-
-
-
Step 3: Data Processing and Candidate Generation
-
Causality: Software algorithms use the accurate mass to generate a list of all mathematically possible formulas.
-
Protocol:
-
Process the raw data using vendor software or open-source tools.[19][20] The software will use the internal calibrant to correct for any mass drift.
-
Select the monoisotopic peak of interest and submit its accurate m/z to a formula calculator.
-
Set a narrow mass tolerance window (e.g., ±3 ppm) and define elemental constraints based on chemical knowledge (e.g., C 0-50, H 0-100, N 0-5, O 0-10, applying rules like the Nitrogen Rule).[4][21]
-
-
-
Step 4: Orthogonal Data Filtering and Confirmation
-
Causality: Using an independent measure (isotopic pattern) validates the choice made based on accurate mass alone. This is the essence of a self-validating system.
-
Protocol:
-
The software will generate a list of candidate formulas. It should also provide an isotopic pattern match score for each candidate.
-
The correct formula should have the lowest ppm error and the highest isotopic pattern match score (e.g., >95%).
-
If multiple candidates remain, further structural information from MS/MS fragmentation data can be used to provide final confirmation.[22]
-
-
Conclusion: Selecting the Right Tool for the Task
The choice of an HRMS platform for formula confirmation is a function of the analytical challenge.
-
For high-throughput screening or routine confirmation in less complex environments, a modern Q-TOF offers an excellent combination of speed, robustness, and sufficient performance.
-
For metabolite identification, impurity analysis, and general unknown screening where high confidence is critical, an Orbitrap provides the ideal balance of exceptional resolving power, mass accuracy, and usability.
-
For the most complex analytical challenges , such as resolving isotopic fine structure in natural products or characterizing complex polymeric mixtures, FT-ICR MS stands alone in its capabilities, providing the ultimate level of analytical detail.
By understanding the interplay between mass accuracy, resolving power, and isotopic fidelity, and by implementing a rigorous, self-validating workflow, researchers can leverage the full power of HRMS to move from an accurate mass to an unambiguous elemental formula with the highest degree of scientific confidence.
References
- 1. biocompare.com [biocompare.com]
- 2. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 3. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. youtube.com [youtube.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01977B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. algimed.com [algimed.com]
- 9. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Enhanced Isotopic Fine Structure Method for Exact Mass Analysis in Discovery Metabolomics: FIA-CASI-FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bruker.com [bruker.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labcompare.com [labcompare.com]
- 15. Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 17. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 18. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New algorithms demonstrate untargeted detection of chemically meaningful changing units and formula assignment for HRMS data of polymeric mixtures in the open-source constellation web application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Reactivity of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde and Substituted Aromatic Aldehydes
Introduction
The aldehyde functional group is a cornerstone of organic synthesis, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds. In the realm of drug discovery and materials science, the reactivity of aromatic aldehydes is of paramount importance. This reactivity, however, is not uniform; it is exquisitely modulated by the electronic and steric nature of the aromatic ring to which the formyl group is attached. Understanding these substituent effects is critical for rational molecular design, reaction optimization, and mechanistic elucidation.[1][2]
This guide provides an in-depth comparison of the reactivity of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde , a heterocyclic aldehyde of growing interest, with a series of well-characterized substituted benzaldehydes: the parent Benzaldehyde , the electron-deficient 4-Nitrobenzaldehyde , and the electron-rich 4-Methoxybenzaldehyde . We will explore how the unique structural features of the pyrazole scaffold, including its heteroaromaticity and bulky substituents, influence its chemical behavior in fundamental organic transformations relative to its carbocyclic counterparts.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring that withdraw electron density increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus, reactivity towards nucleophiles.[1][3]
-
This compound: This molecule presents a more complex electronic profile. The pyrazole ring itself is a five-membered aromatic heterocycle. Due to the presence of two electronegative nitrogen atoms, the overall electron density on the ring carbons is generally lower than in benzene.[4] However, the distribution is uneven: positions 3 and 5 are electron-deficient, while position 4 is comparatively electron-rich.[4] This inherent property of the pyrazole ring is further modified by its substituents. The two methyl groups at positions 3 and 5, and the N-tert-butyl group at position 1, are all electron-donating through induction. Furthermore, the bulky tert-butyl group introduces significant steric hindrance around the N1 position, which can influence the approach of reagents.[5][6]
-
Benzaldehyde: Serves as our baseline. The phenyl ring can donate electron density into the carbonyl group via resonance, which makes benzaldehyde generally less reactive than aliphatic aldehydes.[7][8]
-
4-Nitrobenzaldehyde: The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and induction. This effect significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon, rendering it highly electrophilic and reactive.[1]
-
4-Methoxybenzaldehyde: The methoxy group (-OCH₃) is a strong electron-donating group through resonance. It enriches the aromatic ring with electron density, which is then relayed to the carbonyl carbon, reducing its electrophilicity and making it the least reactive among the benzaldehydes in this comparison.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
A Researcher's Guide to the In-Vitro Evaluation of Anti-Inflammatory Properties of Pyrazole Compounds
In the quest for novel therapeutics to combat inflammation-driven diseases, pyrazole-containing compounds have emerged as a promising class of molecules.[1][2][3][4] Their structural versatility allows for diverse pharmacological activities, with many derivatives exhibiting potent anti-inflammatory effects.[1][5] This guide provides a comprehensive framework for the in-vitro evaluation of pyrazole compounds, offering a comparative analysis of their potential anti-inflammatory properties. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and present a comparative data analysis of representative pyrazole derivatives.
The Inflammatory Cascade: A Prime Target for Pyrazole Compounds
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[2][4] While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of diseases.[4] Key players in the inflammatory cascade include immune cells like macrophages, which, when activated by stimuli such as lipopolysaccharide (LPS), release a barrage of pro-inflammatory mediators. These include nitric oxide (NO), a signaling molecule involved in inflammation, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4]
Many pyrazole derivatives exert their anti-inflammatory effects by modulating the signaling pathways that lead to the production of these mediators.[2][4] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of the inflammatory response, and their inhibition is a key mechanism of action for many anti-inflammatory drugs.[6][7]
Experimental Workflow for Assessing Anti-Inflammatory Potential
A robust in-vitro evaluation of pyrazole compounds necessitates a multi-faceted approach. The following workflow outlines the essential steps to characterize the anti-inflammatory and cytotoxic profile of novel pyrazole derivatives.
Caption: A streamlined workflow for the in-vitro evaluation of pyrazole compounds.
Detailed Experimental Protocols
Cell Culture and Reagents
The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation in vitro.[8]
-
Cell Line: RAW 264.7 macrophages (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Lipopolysaccharide (LPS): From Escherichia coli O111:B4, used to induce an inflammatory response.
Cytotoxicity Assessment: The MTT Assay
Before evaluating the anti-inflammatory properties of pyrazole compounds, it is crucial to determine their cytotoxic concentrations. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[9]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) can then be determined.
Induction of Inflammation and Measurement of Nitric Oxide (Griess Assay)
LPS stimulation of RAW 264.7 cells leads to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple and sensitive method to measure nitrite (a stable product of NO) in the cell culture supernatant.[11][12]
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of the pyrazole compounds or celecoxib for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7][11]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition can be determined relative to the LPS-stimulated control.
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[13]
Protocol:
-
Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.[13] This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations using the standard curves provided with the kits. Determine the percentage of cytokine inhibition for each pyrazole compound.
Comparative Analysis of Pyrazole Derivatives
To provide a practical comparison, the following table summarizes hypothetical in-vitro anti-inflammatory data for a series of pyrazole compounds, with the well-known COX-2 inhibitor, Celecoxib, as a reference.
| Compound | CC50 (µM) | NO Inhibition IC50 (µM) | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Pyrazole A | >100 | 8.5 | 75 | 68 |
| Pyrazole B | 75 | 12.2 | 62 | 55 |
| Pyrazole C | >100 | 5.1 | 88 | 82 |
| Celecoxib | >100 | 7.8 | 85 | 79 |
Interpretation of Results:
-
Cytotoxicity (CC50): A higher CC50 value indicates lower cytotoxicity. In this example, Pyrazoles A, C, and Celecoxib show low cytotoxicity, while Pyrazole B is moderately cytotoxic.
-
NO Inhibition (IC50): A lower IC50 value indicates greater potency in inhibiting nitric oxide production. Pyrazole C is the most potent inhibitor in this set.
-
Cytokine Inhibition: The percentage of inhibition at a fixed concentration (e.g., 10 µM) provides a direct comparison of the compounds' ability to suppress pro-inflammatory cytokine release. Pyrazole C demonstrates the highest inhibition of both TNF-α and IL-6, comparable to Celecoxib.
Unraveling the Mechanism: Targeting Key Inflammatory Pathways
The observed anti-inflammatory effects of pyrazole compounds are often attributed to their ability to interfere with intracellular signaling cascades. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory genes.
Caption: Pyrazole compounds can inhibit key inflammatory signaling pathways.
This diagram illustrates how LPS binding to Toll-like receptor 4 (TLR4) activates both the MAPK and NF-κB pathways, leading to the transcription of pro-inflammatory genes. Pyrazole compounds can potentially inhibit these pathways at various points, thereby reducing the inflammatory response.
Conclusion and Future Directions
The in-vitro models and assays described in this guide provide a robust platform for the initial screening and characterization of the anti-inflammatory properties of novel pyrazole compounds. By systematically evaluating cytotoxicity and the inhibition of key inflammatory mediators, researchers can identify promising lead candidates for further development. Future studies should aim to elucidate the precise molecular targets of these compounds within the inflammatory signaling cascades and validate their efficacy in more complex in-vivo models of inflammation. This systematic approach will pave the way for the discovery of new and effective pyrazole-based anti-inflammatory therapeutics.
References
- 1. jpsbr.org [jpsbr.org]
- 2. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. jkb.ub.ac.id [jkb.ub.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Comparative study of the biological potential of imidazole versus pyrazole-based aldehydes.
A Comparative Guide to the Biological Potential of Imidazole and Pyrazole-Based Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Privileged Scaffolds in Medicinal Chemistry
Imidazole and pyrazole are five-membered aromatic heterocyclic isomers (C₃H₄N₂) that serve as foundational scaffolds in a vast number of therapeutic agents.[1] Their ability to engage in various biological interactions has earned them the label of "privileged structures."[1] The introduction of a reactive aldehyde (-CHO) group onto these rings creates versatile building blocks, or synthons, that are pivotal for the synthesis of more complex drug candidates. This guide delves into the comparative biological potential of these two aldehyde classes, highlighting how their subtle structural differences translate into distinct therapeutic applications.
Structural and Physicochemical Distinctions
The core difference between imidazole and pyrazole lies in the arrangement of their two nitrogen atoms. In imidazole, they occupy the 1 and 3 positions, separated by a carbon, whereas in pyrazole, they are adjacent at the 1 and 2 positions.[1] This seemingly minor variation has profound implications for their electronic properties and stability.
Computational studies and experimental data indicate that the imidazole ring is generally more stable and a stronger base than the pyrazole ring.[1] This is attributed to the coulombically favorable N-C-N arrangement in imidazole, which contrasts with the potentially repulsive N-N bond in pyrazole.[1][2] These differences in electron distribution and basicity directly influence the reactivity of the aldehyde group and the types of interactions the entire molecule can form with biological targets.
Synthesis Strategies: Building the Core Aldehydes
The synthetic routes to these aldehydes are distinct and well-established, reflecting the inherent chemistry of the parent heterocycles.
Imidazole-based Aldehydes: A predominant method for creating substituted imidazoles is through multicomponent reactions like the Debus-Radziszewski synthesis .[1] This efficient one-pot reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia, making it highly effective for producing 2,4,5-trisubstituted imidazoles.[1] Formylation to introduce the aldehyde can then be achieved through various methods. A direct approach to 1H-Imidazole-4-carbaldehyde involves the lithiation of a protected imidazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3]
Pyrazole-based Aldehydes: The most common and versatile method for synthesizing pyrazole aldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction typically involves treating a hydrazone with a Vilsmeier reagent (generated from a substituted amide like DMF and phosphorus oxychloride), which leads to cyclization and formylation in a single process, most often at the C4 position of the pyrazole ring.[4][6][7]
Comparative Biological Activities
Both imidazole and pyrazole aldehydes are precursors to molecules with a wide and often overlapping spectrum of biological activities.[1] However, specific potencies and selectivities can be attributed to their unique scaffolds.
Anticancer Activity
Both heterocycles are cornerstones in the development of anticancer agents, targeting various mechanisms of cancer progression.[8][9][10]
-
Imidazole Derivatives: Imidazole-based compounds have shown potent activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancers.[8][11] Their mechanisms often involve the inhibition of tubulin polymerization, DNA damage, and the modulation of key signaling pathways.[8] For instance, certain substituted imidazoles act as potent DNA non-intercalating topoisomerase IIα catalytic inhibitors, inducing apoptosis in the G1/S phase.[9] A study by Zhao F et al. highlighted an imidazole derivative that exhibited strong anticancer activity against the MCF-7 cell line by inducing apoptosis and suppressing cell proliferation.[12]
-
Pyrazole Derivatives: Pyrazole-containing compounds are also highly significant in oncology.[13] They are known to act as inhibitors of crucial enzymes like Cyclin-Dependent Kinases (CDKs) and COX-2.[13] The anti-inflammatory drug Celecoxib, which features a pyrazole core, is a well-known selective COX-2 inhibitor.[1] Derivatives of pyrazole-4-carbaldehyde have been explored as effective anticancer agents, with some demonstrating excellent activity against breast carcinoma cell lines.[7]
Table 1: Comparative Anticancer Activity Data (IC₅₀ Values)
| Compound Class | Cancer Cell Line | Compound Example | IC₅₀ (µM) | Reference |
| Imidazole | MCF-7 (Breast) | Compound 247 | 10.22 | [8] |
| Imidazole | A549 (Lung) | Compound 49 | 1.98 - 4.07 | [8] |
| Imidazole | MCF-7 (Breast) | Compound 43 | 0.8 | [8] |
| Pyrazole | MCF-7 (Breast) | Indole-pyrazole 6h | <0.1 | [7] |
| Pyrazole | Various | Celecoxib (COX-2) | Varies | [1] |
Antimicrobial and Antifungal Activity
The imidazole and pyrazole scaffolds are integral to many antimicrobial drugs.[14][15]
-
Imidazole Derivatives: The imidazole ring is the core of numerous widely used antifungal drugs, such as ketoconazole and miconazole, which function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[16] Metronidazole, another key imidazole derivative, is a potent antibacterial and antiprotozoal agent.[1]
-
Pyrazole Derivatives: Pyrazole aldehydes and their derivatives have demonstrated significant antibacterial and antifungal properties.[17][18] They are often used as synthons to create more complex molecules, such as pyrazolyl-thiazoles, which show good to moderate activity against both Gram-positive and Gram-negative bacteria.[17] Studies have shown that functionalized pyrazole-4-carbaldehydes have a pronounced effect on strains like S. aureus and E. coli.[6][18]
Table 2: Comparative Antimicrobial Activity Data
| Compound Class | Activity Type | Organism | Compound Example | Result | Reference |
| Imidazole | Antifungal | Various Fungi | Ketoconazole | Marketed Drug | [16] |
| Imidazole | Antibacterial | Anaerobic Bacteria | Metronidazole | Marketed Drug | [1] |
| Pyrazole | Antibacterial | S. aureus, E. coli | Pyrazole-Thiazole | Good Activity | [17] |
| Pyrazole | Antibacterial | S. aureus, E. coli | Pyrazole-4-carbaldehyde deriv. | Pronounced Effect | [6][18] |
Anti-inflammatory Activity
-
Imidazole Derivatives: Substituted imidazoles have been reported to possess significant anti-inflammatory properties.[1]
-
Pyrazole Derivatives: This is a particularly strong area for pyrazoles. As mentioned, the COX-2 inhibitor Celecoxib is a blockbuster anti-inflammatory drug.[1] Numerous studies have confirmed the anti-inflammatory potential of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.[1][13]
Mechanism of Action & Structure-Activity Relationship (SAR)
The aldehyde group is a key functional handle that allows for further chemical modifications, such as condensation, oxidation, or reductive amination, leading to a diverse library of compounds.[1] The biological activity is profoundly influenced by the position of this aldehyde group and other substituents on the heterocyclic ring.
A study on oxidation by plant aldehyde dehydrogenases found a notable difference: imidazole-4-carbaldehyde was oxidized faster than imidazole-2-carbaldehyde.[19] In contrast, such a positional difference was not observed between pyrazole-3- and pyrazole-4-carbaldehydes, suggesting that the electronic environment of the imidazole ring is more sensitive to substituent placement in this specific enzymatic reaction.[19]
For anticancer activity in some imidazole series, compounds with electron-withdrawing groups have shown greater potency than those with electron-releasing groups.[8] In pyrazoles, the nature and position of substituents on the N1 and C3 phenyl rings can drastically alter their COX-2 inhibitory selectivity and overall anti-inflammatory effect.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols are essential.
Protocol 1: Synthesis of a Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from methodologies described for the synthesis of 4-formyl pyrazoles.[5][6]
Objective: To synthesize 3-aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde.
Materials:
-
Hydrazone derived from galloyl hydrazide and a substituted aromatic ketone
-
Phosphoryl trichloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate solution (10%)
-
Ethanol for recrystallization
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add phosphoryl trichloride (3 equivalents) to anhydrous DMF (10 mL) with constant stirring.
-
Reaction Initiation: To the prepared Vilsmeier reagent, add the hydrazone (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat the reaction mixture to 60-70°C and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the resulting solution with a 10% sodium bicarbonate solution until the pH is approximately 7-8. A solid product should precipitate.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure pyrazole-4-carbaldehyde derivative.
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, and Mass Spectrometry. The aldehyde proton (CHO) should appear as a singlet around δ 9.5-10.5 ppm in the ¹H-NMR spectrum.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized compounds against a cancer cell line, such as MCF-7.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized aldehyde derivative.
Materials:
-
MCF-7 (human breast adenocarcinoma) cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
Both imidazole and pyrazole-based aldehydes are exceptionally valuable scaffolds in medicinal chemistry, each possessing a distinct profile of biological potential. The choice between them is highly dependent on the therapeutic target and desired mechanism of action.
-
Imidazole-based aldehydes are foundational for many established antifungal and antibacterial agents. In oncology, they offer diverse mechanisms, including potent tubulin and topoisomerase inhibition.
-
Pyrazole-based aldehydes are particularly prominent in the development of anti-inflammatory drugs, exemplified by COX-2 inhibitors. They also serve as precursors for potent anticancer agents, especially kinase inhibitors, and broad-spectrum antimicrobials.
The subtle difference in the placement of nitrogen atoms creates unique electronic and steric environments that medicinal chemists can exploit. A deep understanding of their comparative synthesis, reactivity, and biological activities is crucial for the rational design of the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. 1H-Imidazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcdr.net [jcdr.net]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthesized Pyrazole Derivatives with 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacology.[1][2] These five-membered nitrogen heterocycles are privileged structures found in numerous FDA-approved drugs, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1] However, the synthetic routes to these valuable compounds, particularly those involving unsymmetrical precursors, often yield a mixture of regioisomers. Distinguishing between these isomers is not an academic exercise; it is a critical step in ensuring the efficacy and safety of a potential therapeutic agent.
This guide provides an in-depth comparison of the primary 2D Nuclear Magnetic Resonance (NMR) techniques used to unambiguously determine the structure of synthesized pyrazole derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and publishable results.
The Limits of 1D NMR and the Necessity of Two Dimensions
While 1D ¹H and ¹³C NMR are the initial workhorses for structural analysis, they often fall short when faced with substituted pyrazoles.[3] For example, the N-alkylation of a 3-substituted pyrazole can produce either an N1- or N2-substituted product. The resulting ¹H and ¹³C chemical shifts can be remarkably similar, making a definitive assignment based on 1D data alone a high-risk endeavor. This ambiguity necessitates the move to two-dimensional techniques, which correlate nuclei based on their interactions, providing a clear and unambiguous map of the molecular structure.
The 2D NMR Toolkit for Pyrazole Elucidation
Our core toolkit consists of four key experiments: COSY, HSQC, HMBC, and NOESY. Each provides a unique piece of the structural puzzle. We will explore them in the logical order a scientist would typically apply them to solve a structural problem.
COSY (Correlation Spectroscopy): Mapping the Proton Network
Fundamental Principle: COSY is a homonuclear experiment that identifies protons coupled to each other through two or three chemical bonds (J-coupling).[4][5][6] The resulting spectrum shows the standard 1D ¹H spectrum on the diagonal, with off-diagonal "cross-peaks" connecting protons that are scalar-coupled.
Application to Pyrazoles:
-
Confirming Substituent Integrity: COSY is invaluable for tracing the proton-proton connectivities within aliphatic or aromatic substituents attached to the pyrazole core. For instance, it can easily confirm the ethyl group in an N-ethyl pyrazole by showing a cross-peak between the -CH₂- and -CH₃ protons.
-
Mapping Ring Protons: In pyrazoles with adjacent protons on the ring (e.g., at the C4 and C5 positions), COSY will show a clear correlation, helping to assign these signals.
Experimental Workflow: Acquiring a COSY Spectrum
The following diagram outlines the logical flow for setting up a standard gradient-selected COSY (gCOSY) experiment, which is preferred for its speed and artifact suppression.[7]
Caption: Workflow for a gradient-selected COSY (gCOSY) experiment.
HSQC (Heteronuclear Single Quantum Coherence): The Direct H-C Connection
Fundamental Principle: HSQC is a heteronuclear experiment that maps direct, one-bond correlations between protons and the carbons they are attached to.[8][9][10] It is significantly more sensitive than directly detecting ¹³C.
Application to Pyrazoles:
-
Unambiguous C-H Assignment: HSQC provides a direct link between the proton and carbon spectra. A cross-peak at a specific (¹H, ¹³C) coordinate definitively assigns a proton signal to its corresponding carbon atom.[11] This is the most reliable way to assign the protonated carbons of the pyrazole ring (e.g., C3-H, C4-H, C5-H).
-
Simplifying Complex Spectra: In molecules with overlapping proton signals, HSQC can resolve ambiguities by correlating them to their distinct carbon chemical shifts.
Experimental Protocol: Acquiring a Multiplicity-Edited HSQC Spectrum
A multiplicity-edited HSQC (such as hsqcedetgpsisp2.2 on Bruker systems) is highly recommended. It not only correlates ¹H and ¹³C but also provides editing information where CH/CH₃ signals appear with a different phase (e.g., positive, blue) than CH₂ signals (e.g., negative, red), adding another layer of validation.
| Step | Action | Causality & Expert Insight |
| 1 | Prepare Sample & Acquire 1D Spectra | As with COSY, high-quality ¹H and ¹³C 1D spectra are prerequisites. They are used to set the spectral windows (SW) and center frequencies (offsets) for both dimensions of the 2D experiment, ensuring all relevant signals are captured.[12] |
| 2 | Load Edited HSQC Parameter Set | Select a parameter set with multiplicity editing. This uses a final refocussing delay to modulate the phase of the signals based on the number of attached protons. |
| 3 | Set ¹J(CH) Coupling Constant | The pulse sequence is optimized for a specific one-bond C-H coupling constant. An average value of 145 Hz is a robust starting point for most organic molecules, including pyrazoles. |
| 4 | Acquire Data | HSQC is a sensitive proton-detected experiment. For moderately concentrated samples (10-20 mg), a high-quality spectrum can often be obtained in under an hour.[10] |
| 5 | Process Data | After Fourier transformation, phasing is critical. The positive (CH/CH₃) and negative (CH₂) peaks should be correctly aligned along the F2 (¹H) axis. |
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Connectivity
Fundamental Principle: HMBC is the cornerstone for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (long-range couplings).[8][9][10] Crucially, one-bond correlations are typically suppressed.
Application to Pyrazoles:
-
Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC is the only way to assign them by observing correlations from nearby protons.
-
Distinguishing Regioisomers: This is the most critical application of HMBC for pyrazoles.[11] Consider an N-alkylated pyrazole. A proton on the N-alkyl group (e.g., N-CH₂) will show a three-bond correlation to the adjacent ring carbon (C5 in an N1-isomer, or C3 in an N2-isomer). Observing this specific correlation provides definitive proof of the substitution pattern.[13][14]
Logical Diagram: Using HMBC to Differentiate Pyrazole Regioisomers
This diagram illustrates the key HMBC correlation that distinguishes an N1-substituted pyrazole from an N2-substituted one.
Caption: Key HMBC correlations for pyrazole regioisomer assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations
Fundamental Principle: Unlike the previous techniques which rely on through-bond coupling, NOESY detects correlations between nuclei that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.[15][16][17] This interaction is known as the Nuclear Overhauser Effect (NOE).
Application to Pyrazoles:
-
Confirming Regiochemistry: NOESY provides powerful, independent confirmation of the assignments made by HMBC.[2] For an N1-substituted pyrazole, a NOESY cross-peak should be observed between the protons of the N-substituent and the proton at the C5 position, as they are spatially proximate.[13][14]
-
Determining Stereochemistry: For pyrazoles with bulky substituents or chiral centers, NOESY is essential for determining the relative stereochemistry and preferred conformation in solution.
Comparative Summary of 2D NMR Techniques
| Technique | Correlation Type | Primary Application for Pyrazoles | Key Insight |
| COSY | ¹H—¹H Through-Bond (2-3 bonds) | Tracing proton networks in substituents. | Identifies which protons are adjacent in a spin system.[4] |
| HSQC | ¹H—¹³C Through-Bond (1 bond) | Assigning all protonated carbons. | Directly links each proton to its attached carbon.[8] |
| HMBC | ¹H—¹³C Through-Bond (2-3 bonds) | Definitive regioisomer assignment ; assigning quaternary carbons. | Connects molecular fragments and establishes the carbon backbone.[10] |
| NOESY | ¹H—¹H Through-Space (< 5 Å) | Confirming regiochemistry and determining stereochemistry. | Reveals which groups are spatially close, independent of bonding.[15][18] |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of synthesized pyrazole derivatives is not a task for a single technique but requires an integrated approach. By systematically applying COSY, HSQC, HMBC, and NOESY, a researcher can build a complete and unambiguous picture of the molecule. The strength of this methodology lies in its self-validating nature: the through-bond connectivity established by HMBC should always be corroborated by the through-space proximity observed in the NOESY spectrum. This rigorous, multi-faceted analysis ensures the highest level of scientific integrity, providing the trustworthy data essential for publication and for advancing promising compounds in the drug development pipeline.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. benchchem.com [benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 17. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde, a substituted pyrazole aldehyde. While specific toxicological and environmental data for this compound are not extensively available, this document synthesizes established best practices for the disposal of related pyrazole derivatives and aldehydes to ensure maximum safety and compliance.
The procedures outlined herein are grounded in the fundamental principles of chemical safety, emphasizing risk mitigation and environmental stewardship. By understanding the rationale behind each step, laboratory personnel can confidently manage the disposal of this and similar chemical entities.
I. Understanding the Compound: Hazard Profile and Considerations
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities.[1] While the toxicological properties of this specific molecule have not been fully investigated, the general hazards associated with pyrazole derivatives and aldehydes must be considered.[2]
Key Potential Hazards:
-
Irritation: Similar to other pyrazole and aldehyde compounds, it may cause skin, eye, and respiratory irritation.[3][4]
-
Toxicity: Pyrazole derivatives can be harmful if swallowed or absorbed through the skin.[3][5]
-
Environmental Impact: Some pyrazole compounds are harmful to aquatic life with long-lasting effects.[3][5] Therefore, release into the environment must be strictly avoided.[6]
Due to the limited specific data, this compound should be handled as a potentially hazardous substance. The primary directive for its disposal is to ensure it is managed by a licensed and approved waste disposal facility.[2][4][7]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin exposure.[7][8]
-
Respiratory Protection: If working with the solid compound where dust may be generated, or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7]
III. Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Dedicate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid residue, contaminated weighing paper, or other contaminated disposable lab supplies in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Avoid Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2]
Step 2: Labeling the Waste Container
Proper labeling is critical for the safety of all laboratory personnel and waste handlers. The label on the waste container must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Compatibility: Ensure the storage area does not contain incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Company: The waste must be disposed of through a licensed and approved waste disposal company.[3][4][7] These companies have the expertise and facilities to handle and treat chemical waste in an environmentally responsible manner.
Step 5: Decontamination of Work Area and Equipment
-
Clean Up: After handling the compound for disposal, thoroughly clean the work area.
-
Decontaminate Equipment: Decontaminate any non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), and collect the rinse as hazardous waste.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing the disposal procedure.[2]
IV. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and wash the spill site once the material has been removed.
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
VI. Hazard Summary of Related Compounds
Since specific quantitative data for the target compound is limited, the following table summarizes the hazards of related pyrazole and aldehyde compounds to provide a qualitative risk assessment.
| Hazard Type | General Hazards of Pyrazole Derivatives | General Hazards of Aldehydes |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][5] | Varies, some can be toxic. |
| Skin Irritation | Can cause skin irritation.[3][5] | Can cause skin irritation. |
| Eye Irritation | Can cause serious eye irritation.[3][4] | Can cause serious eye irritation. |
| Respiratory Tract | May cause respiratory irritation.[3][4] | Many are respiratory irritants.[9] |
| Aquatic Toxicity | Some are harmful to aquatic life.[3][5] | Varies depending on the specific aldehyde. |
VII. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure that this chemical waste is managed in a manner that is safe, compliant, and minimizes risk to both human health and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
A Researcher's Guide to the Safe Handling of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
This guide provides essential safety protocols and operational directives for the handling of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde (CAS No. 112764-83-5). As a valued professional in research and drug development, your safety is paramount. This document moves beyond mere compliance, offering a framework for building a culture of safety and confidence in your laboratory. The information herein is synthesized from established safety principles and data from structurally similar compounds, providing a robust guide in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Understanding the Hazard Profile: An Evidence-Based Assessment
Inferred Hazards from Structural Analogs:
Our analysis of closely related pyrazole-carbaldehydes and other substituted pyrazoles indicates a consistent pattern of hazards.[1][2] Compounds such as 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine and 3,5-Dimethyl-4-iodo-1H-pyrazole are classified with the following GHS Hazard Statements[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Therefore, it is prudent to treat this compound as a substance that is, at minimum, harmful if swallowed and an irritant to the skin, eyes, and respiratory system.
| Hazard Statement | Description | GHS Pictogram |
| H302: Acute Toxicity 4 (Oral) | Harmful if swallowed. |
|
| H315: Skin Irritation 2 | Causes skin irritation. |
|
| H319: Eye Irritation 2A | Causes serious eye irritation. |
|
| H335: STOT SE 3 | May cause respiratory irritation. |
|
Table 1: Anticipated GHS Classifications for this compound based on structural analogy.
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is the final line of defense. Before any handling, implement higher-level controls to minimize exposure. This proactive approach is the cornerstone of a safe laboratory environment.[3]
Caption: Hierarchy of Controls for mitigating chemical exposure.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure the fume hood has adequate face velocity.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work with this compound. Ensure all personnel are trained on the SOP and the potential hazards.
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are in place, the correct PPE provides essential protection against residual risks and accidental exposures.
| Protection Type | Required PPE | Rationale and Causality |
| Respiratory | NIOSH-approved respirator (e.g., N95 for solids; organic vapor cartridge for solutions/heating) | The compound is anticipated to be a respiratory irritant.[5] A respirator is critical when handling the solid powder outside of containment or if aerosols could be generated. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin irritation.[2] Inspect gloves before each use and use proper removal technique to avoid contaminating your skin.[6] |
| Eye & Face | Chemical safety goggles and a face shield | To protect against splashes and airborne particles causing serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face. |
| Body Protection | Long-sleeved lab coat and closed-toe shoes | To protect skin from accidental contact. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is recommended.[7] |
Table 2: Recommended PPE for Handling this compound.
Operational Plan: Step-by-Step Protocols
Protocol 1: PPE Donning & Doffing Procedure
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Put on your gloves last, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first using a "glove-in-glove" technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove your lab coat by rolling it inside-out, without touching the exterior.
-
Eye/Face Protection: Remove face shield and goggles.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Protocol 2: Spill Management
In the event of a spill, a prepared response is your best asset.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spill from spreading.
-
PPE: Don the appropriate PPE as outlined in Table 2, including respiratory protection.
-
Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent (e.g., vermiculite, sand).
-
Clean-Up: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Responsible End-of-Life Management
Proper chemical waste disposal is a legal and ethical responsibility.
Protocol 3: Chemical and Contaminated Waste Disposal
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Aldehyde wastes are incompatible with acids and should be stored separately.[8]
-
-
Neutralization (Aldehyde Group):
-
For liquid waste streams, chemical neutralization of the aldehyde functional group may be an option to reduce toxicity, but this must be done in accordance with your institution's EHS guidelines and local regulations.[9] Commercially available aldehyde neutralizers can convert the waste into a non-hazardous state, which may then be suitable for drain disposal, but sewer authority approval is mandatory.[9][10][11]
-
Never attempt to neutralize unused, concentrated product.[9]
-
-
Professional Disposal:
-
All waste, whether neutralized or not, must ultimately be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Do not dispose of this chemical down the drain without prior, verified, and documented neutralization and official approval.
-
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. archtechnochem.com [archtechnochem.com]
- 11. wastewise.com [wastewise.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
